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  • Product: methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate
  • CAS: 2551117-37-2

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Versatility of Imidazo[1,2-b]pyridazine Derivatives: Mechanisms of Action and Profiling Methodologies

Prepared by: Senior Application Scientist, Drug Discovery & Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The imidazo[1,2-b]pyridazine core has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its favorable physicochemical properties, metabolic stability, and rich vectorization potential, this bicyclic heteroaromatic system is predominantly utilized to design potent, selective ATP-competitive kinase inhibitors. However, its utility extends far beyond standard reversible kinase inhibition.

This technical whitepaper deconstructs the divergent mechanisms of action (MoA) of imidazo[1,2-b]pyridazine derivatives across oncology, fibrotic diseases, and neurology. Furthermore, it provides field-proven, self-validating experimental methodologies to rigorously characterize these compounds in preclinical workflows.

Structural Basis of Target Engagement

The mechanism of action for most imidazo[1,2-b]pyridazine derivatives is rooted in their ability to act as ATP mimetics. The nitrogen atoms within the bicyclic core (specifically N1 and N2) act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region[1].

The exquisite selectivity of this scaffold is achieved through strategic substitutions:

  • C3 Substitutions: Dictate penetration into the hydrophobic back pocket (e.g., the gatekeeper region). For instance, aryl or indazole mimics at C3 are critical for modulating steric and electronic interactions with targets like TAK1[2].

  • C6 Substitutions: Often directed toward the solvent-exposed region. The introduction of morpholine or piperazine moieties at C6 not only enhances target affinity but also significantly improves aqueous solubility and metabolic stability[2].

Divergent Mechanisms of Action

Oncology: Precision Kinase Inhibition

In oncology, imidazo[1,2-b]pyridazines are engineered to disrupt aberrant survival signaling pathways.

  • TAK1 Inhibition in Multiple Myeloma: Transforming growth factor-β activated kinase (TAK1) is overexpressed in multiple myeloma. 6-substituted morpholine imidazo[1,2-b]pyridazines (e.g., Compound 26) act as reversible, ATP-competitive inhibitors. By blocking TAK1, these derivatives prevent the downstream phosphorylation of the IKK complex and p38 MAPK, effectively starving the myeloma cells of NF-κB-driven survival signals and inducing apoptosis[2].

  • Irreversible BTK Inhibition: Bruton’s tyrosine kinase (BTK) is a validated target for B-cell malignancies. By appending an electrophilic warhead to the imidazo[1,2-b]pyridazine scaffold, researchers have developed covalent inhibitors (e.g., TM471-1). This compound forms an irreversible covalent bond with Cys481 in the BTK active site, leading to profound and sustained kinase silencing, achieving complete tumor regression in xenograft models[3].

  • Overcoming ALK Resistance: To combat lorlatinib-resistant non-small cell lung cancer (NSCLC), macrocyclic imidazo[1,2-b]pyridazine derivatives (e.g., O-10) have been designed. The macrocyclization restricts the conformational flexibility of the molecule, allowing it to bind tightly to the ATP pocket of L1196M/G1202R double-mutant ALK, bypassing the steric hindrance that blocks earlier-generation inhibitors[4].

TAK1_Pathway Inhibitor Imidazo[1,2-b]pyridazine (e.g., Compound 26) TAK1 TAK1 Kinase Inhibitor->TAK1 Inhibits IKK IKK Complex TAK1->IKK Phosphorylates p38 p38 MAPK TAK1->p38 Phosphorylates NFkB NF-κB Pathway IKK->NFkB Activates Survival Myeloma Cell Survival p38->Survival Promotes NFkB->Survival Promotes

Figure 1: Mechanism of TAK1 inhibition by imidazo[1,2-b]pyridazines in multiple myeloma.

Fibrosis: Dual-Target Engagement

Idiopathic pulmonary fibrosis (IPF) requires multi-nodal intervention. Imidazo[1,2-b]pyridazine derivatives (e.g., Compound 11) have been optimized as PI3K/mTOR dual inhibitors. By simultaneously occupying the highly conserved ATP-binding pockets of both PI3K isoforms and mTOR kinase, these compounds effectively shut down TGF-β-induced fibroblast activation and proliferation, demonstrating potent in vivo antifibrotic efficacy[5].

Neurology: Ion Channel Modulation

Beyond kinases, the scaffold exhibits unique polypharmacology in the central nervous system. Derivatives structurally related to indomethacin (e.g., DM1 and DM2) lack COX inhibitory activity but act as potent blockers of CaV3.1 T-type voltage-dependent calcium channels. By suppressing the currents elicited by membrane depolarization in thalamic nuclei, these compounds exert profound antiabsence seizure activity[6].

Quantitative Target Profiling

To contextualize the potency and versatility of this scaffold, the following table summarizes the quantitative data of key imidazo[1,2-b]pyridazine derivatives across various therapeutic targets.

Compound DesignationPrimary Target(s)Therapeutic IndicationKey Potency Metric (IC₅₀)Mechanism of Action
Compound 26 TAK1Multiple Myeloma55 nMReversible ATP-competitive[2]
Compound 12 / 21 HaspinSolid Tumors6–100 nMType I ATP-competitive[1]
TM471-1 (Cmpd 22) BTKB-cell Malignancies1.3 nMIrreversible Covalent[3]
Compound 11 PI3Kα / mTORPulmonary Fibrosis<1 nM (PI3Kα)Dual Reversible Inhibition[5]
O-10 ALK (WT & Mutants)NSCLC2.6 nM (WT)Macrocyclic ATP-competitive[4]
DM1 / DM2 CaV3.1 (T-type)Absence SeizuresDose-dependentVoltage-dependent Blockade[6]

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that biochemical potency alone is insufficient. Assays must be designed as self-validating systems where the causality of the result is built into the protocol's logic. Below are two critical methodologies for characterizing imidazo[1,2-b]pyridazine derivatives.

Protocol 1: Biochemical Washout Assay for Validating Covalent Inhibition

When developing covalent imidazo[1,2-b]pyridazines (like BTK inhibitor TM471-1), it is critical to distinguish between a tight-binding reversible inhibitor and a true irreversible covalent inhibitor.

  • Step 1: Pre-incubation. Incubate recombinant target kinase (e.g., BTK, 100 nM) with the test compound at 10× its estimated IC₅₀ in assay buffer for 60 minutes at room temperature. Causality: This extended incubation provides ample time for the two-step binding kinetics (reversible association followed by covalent bond formation) to reach completion.

  • Step 2: Baseline Measurement. Remove a 2 µL aliquot and measure baseline kinase activity using a microfluidic mobility shift assay or TR-FRET.

  • Step 3: Rapid Dilution (The Washout). Dilute the reaction mixture 100-fold into an assay buffer containing saturating ATP (1 mM) and the specific peptide substrate. Causality: This massive dilution drops the free inhibitor concentration far below its reversible Ki​ . If the binding is reversible, the inhibitor will rapidly dissociate, and kinase activity will recover. If covalent, the enzyme remains permanently inactivated.

  • Step 4: Kinetic Monitoring. Monitor phosphorylated product formation continuously for 2 hours.

  • Self-Validation Checkpoint: A sustained >90% inhibition of initial velocity ( Vi​ ) post-dilution, compared to a DMSO control, confirms irreversible target engagement. This must be orthogonally validated by Intact Protein Mass Spectrometry to observe the expected mass shift (Protein Mass + Compound Mass - Leaving Group).

Workflow Step1 1. Scaffold Design Imidazo[1,2-b]pyridazine Step2 2. Time-Dependent IC50 Identifies two-step binding kinetics Step1->Step2 Step3 3. Kinase Washout Assay Differentiates reversible vs. irreversible Step2->Step3 Step4 4. Intact Protein MS Confirms covalent adduct formation Step3->Step4 Step5 5. NanoBRET Assay Validates live-cell target engagement Step4->Step5

Figure 2: Self-validating workflow for covalent kinase inhibitor characterization.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Biochemical assays do not account for cellular permeability or intracellular ATP competition. We utilize NanoBRET to quantify live-cell target occupancy.

  • Step 1: Transfection. Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Causality: NanoLuc serves as the ultra-bright BRET energy donor directly attached to the target of interest.

  • Step 2: Seeding. After 24 hours, harvest and resuspend cells in Opti-MEM (without phenol red to prevent optical quenching), then seed into 384-well white microplates.

  • Step 3: Tracer & Compound Addition. Add a cell-permeable fluorescent kinase tracer (BRET acceptor) at its predetermined Kd​ concentration. Immediately add serial dilutions of the imidazo[1,2-b]pyridazine test compound.

  • Step 4: Equilibration. Incubate for 2 hours at 37°C. Causality: This allows the test compound to cross the cell membrane, equilibrate, and competitively displace the fluorescent tracer from the intracellular kinase pocket.

  • Step 5: Detection. Add Nano-Glo substrate and measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor).

  • Self-Validation Checkpoint: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio proves that the compound is not only cell-permeable but is actively engaging the target kinase in a physiological environment.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.[Link]

  • T-type channel blocking properties and antiabsence activity of two imidazo[1,2-b]pyridazine derivatives structurally related to indomethacin. PubMed.[Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery Foreword: The Strategic Imperative of Physicochemical Profiling In the landscape of modern drug discovery, the adage "form follows f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and safety of a drug candidate are inextricably linked to its fundamental physicochemical properties. These properties govern the journey of a molecule from administration to its site of action, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A meticulous understanding and strategic optimization of these characteristics are not merely academic exercises but critical determinants of a program's success. This guide provides a deep dive into the physicochemical attributes of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate, a representative of the imidazo[1,2-b]pyridazine scaffold, which has emerged as a "privileged" structure in medicinal chemistry, yielding numerous kinase inhibitors and other therapeutic agents.[3][4][5][6]

This document is crafted for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a field-proven perspective on why these properties matter and how they are reliably assessed. We will explore the causality behind experimental choices and present protocols as self-validating systems, grounded in authoritative references.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Therapeutic Innovation

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[4][6] Its rigid structure provides a well-defined three-dimensional arrangement for substituent placement, enabling precise interactions with biological targets. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases.[7] The saturation of the pyridazine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine system, as in our topic molecule, introduces conformational flexibility, which can be exploited to fine-tune binding affinities and pharmacokinetic profiles.

The subject of this guide, methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate, represents a key building block or intermediate in the synthesis of more complex and biologically active molecules. A thorough characterization of its physicochemical properties is therefore the foundational first step in any rational drug design campaign utilizing this scaffold.

Molecular Identity and Physicochemical Characteristics

While specific experimental data for methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate is not extensively published, we can infer its properties from closely related analogs and computational predictions. The ethyl ester analog, ethyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate, is assigned the CAS Number 1211513-42-6.[8]

PropertyValue (Predicted/Analog-Based)Significance in Drug Discovery
Molecular Formula C₉H₁₁N₃O₂Provides the elemental composition.
Molecular Weight 193.20 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability.
Appearance Likely a solid at room temperatureImportant for formulation and handling.
Melting Point Not available. Analogs are solids.Purity indicator and relevant for formulation development.
Boiling Point Not availableGenerally not a critical parameter for solid oral dosage forms.
pKa Predicted basic pKa ~5-6The ionization state at physiological pH (7.4) affects solubility, permeability, and target binding. A basic pKa in this range suggests partial protonation in the stomach and small intestine.
LogP Predicted ~1.5 - 2.5A measure of lipophilicity, which is crucial for membrane permeability and target engagement. A LogP in this range is often considered favorable for oral drug candidates.[9]
Aqueous Solubility Predicted to be low to moderateA critical parameter for absorption. Poor solubility can lead to low bioavailability and challenging formulation.[10]

Note: The predicted values are generated using standard computational algorithms and should be experimentally verified. Data for analogs are sourced from available literature and supplier information.

Synthesis and Structural Elucidation: A Representative Pathway

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives typically involves the condensation of a substituted 3-aminopyridazine with an α-haloketone, followed by reduction of the pyridazine ring.[11]

A plausible synthetic route to methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate is outlined below. The causality behind the choice of reagents is to first construct the bicyclic aromatic core and then introduce the desired saturation.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction 3-aminopyridazine 3-Aminopyridazine imidazo_pyridazine Methyl imidazo[1,2-b]pyridazine-2-carboxylate 3-aminopyridazine->imidazo_pyridazine Heat, Solvent methyl_bromopyruvate Methyl bromopyruvate methyl_bromopyruvate->imidazo_pyridazine tetrahydro_product Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate imidazo_pyridazine->tetrahydro_product H2, Pd/C or NaBH4

Caption: A plausible two-step synthesis of the target compound.

Structural Elucidation: The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the overall structure. The saturated ring would show characteristic aliphatic signals in the upfield region of the spectrum.[12][13][14]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocols for Physicochemical Characterization

The following protocols are foundational for determining the key physicochemical properties of a novel chemical entity.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10][15][16][17] Its rationale is to achieve equilibrium between the dissolved and undissolved solute, providing a true measure of solubility.

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PTFE). This step is critical to avoid artificially high solubility readings from suspended microparticles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically HPLC with UV detection, against a standard curve of known concentrations.

Solubility_Workflow Start Add excess solid to buffer Equilibrate Shake at constant temperature (24-48h) Start->Equilibrate Separate Centrifuge and filter Equilibrate->Separate Analyze Quantify by HPLC Separate->Analyze Result Report solubility (e.g., in µg/mL or µM) Analyze->Result

Caption: Workflow for the shake-flask solubility assay.

Determination of Lipophilicity (LogP/LogD) by RP-HPLC

The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) is a key indicator of a compound's lipophilicity. While the traditional shake-flask method is an option, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more resource-efficient alternative.[18][19][20][21] The principle is that a compound's retention time on a nonpolar stationary phase correlates with its lipophilicity.

Protocol:

  • System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • Calculation: Calculate the k' for the test compound and use the calibration curve to determine its LogP value.

LogP_Workflow Start Prepare mobile phase and standards Calibrate Inject standards and create calibration curve (log k' vs. LogP) Start->Calibrate Analyze Inject test compound and measure retention time Calibrate->Analyze Calculate Determine LogP from calibration curve Analyze->Calculate Result Report LogP value Calculate->Result

Caption: Workflow for HPLC-based LogP determination.

X-ray Crystallography for Solid-State Characterization

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.[22][23][24][25][26] This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Protocol:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

Structure-Property Relationships and Implications for Drug Development

The physicochemical properties of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate provide a baseline for understanding how modifications to this scaffold will impact its drug-like properties.

  • The Role of the Saturated Ring: The tetrahydro-pyridazine ring imparts a three-dimensional character to the otherwise planar imidazo[1,2-b]pyridazine core. This can disrupt crystal packing, potentially improving solubility, and allows for the introduction of substituents with defined stereochemistry to probe interactions with the target protein.

  • The Ester Moiety: The methyl ester at the 2-position is a potential site for metabolic hydrolysis. In a drug discovery program, this group might be replaced with a more stable amide or other bioisostere to improve metabolic stability. The ester also provides a handle for further chemical elaboration.

  • Impact of pKa: The basicity of the imidazo[1,2-b]pyridazine core will influence its behavior in different physiological compartments. Understanding the pKa is crucial for predicting its absorption profile and potential for off-target interactions with ion channels.

Conclusion: A Data-Driven Approach to a Privileged Scaffold

This technical guide has provided a comprehensive overview of the key physicochemical properties of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate. While specific experimental data for this exact molecule is sparse, by leveraging data from close analogs and established predictive methods, we can build a robust profile to guide its use in drug discovery. The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is paramount for translating a promising lead compound into a successful clinical candidate. The experimental protocols detailed herein provide a reliable framework for generating the critical data needed to make informed decisions in the complex and challenging endeavor of drug development.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). News-Medical.net. [Link]

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery, 4(6), 643-656.
  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456.
  • Physicochemical Profiling. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456.
  • Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine 3. (n.d.). ResearchGate. Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. DergiPark.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • iv. methods of sample preparation and x-ray diffraction data analysis, x-ray mineralogy. (n.d.). Deep Sea Drilling Project. Retrieved from [Link]

  • Sample Preparation – EAS X-Ray Diffraction Laboratory. (n.d.). University of Alberta. Retrieved from [Link]

  • X-ray Crystallography. (n.d.). Advanced Lab. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics, 645, 123325.
  • X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. (n.d.). Purdue University. Retrieved from [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017, October 27).
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved from [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). University of Central Florida. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017, August 10). TSI Journals.
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

  • 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.
  • ethyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021, September 15).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology. Retrieved from [Link]

  • How To Read and Interpret 1H-NMR and 13C-NMR. (2021, September 15). Scribd.
  • Methyl imidazo[1,2-b]pyridazine-6-carboxylate. (n.d.). J&K Scientific. Retrieved from [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (n.d.). Der Pharma Chemica.
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Foundational

Exploring the Chemical Space of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide to Scaffold Hopping, SAR, and Kinase Inhibition

The Privileged Nature of the Imidazo[1,2-b]pyridazine Scaffold In modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly versatile, "privileged" bicyclic heteroaromatic pharmacophore[1]. Origina...

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Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Nature of the Imidazo[1,2-b]pyridazine Scaffold

In modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly versatile, "privileged" bicyclic heteroaromatic pharmacophore[1]. Originally designed as an isosteric analogue to purines and imidazo[1,2-a]pyrazines, this scaffold offers medicinal chemists a unique canvas for tuning electron density, modulating lipophilicity, and optimizing pharmacokinetic (PK) profiles.

The strategic placement of the nitrogen atoms within the 5,6-fused ring system allows for precise hydrogen-bonding interactions with kinase hinge regions, while the differential reactivity of its C-3, C-6, and C-8 positions enables rapid, regioselective functionalization. Scaffold hopping from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine has been proven to dramatically rescue compounds with poor cellular efficacy, translating moderate biochemical hits into orally bioavailable, nanomolar in vivo inhibitors[2].

Mechanistic Paradigms in Target Engagement

The therapeutic utility of imidazo[1,2-b]pyridazines spans multiple target classes, primarily driven by their ability to engage kinases through distinct mechanistic paradigms.

ATP-Competitive Inhibition: Atypical Hinge Binding

While most kinase inhibitors mimic ATP by forming canonical hydrogen bonds with the kinase hinge region, imidazo[1,2-b]pyridazines can exploit atypical binding pockets. In the case of PIM1 kinase—a target with an unusual proline (Pro123) at the hinge position—the scaffold binds to the opposite side of the ATP pocket. It bypasses the hinge entirely, instead participating in a highly specific water-mediated hydrogen bond network with the conserved active site Lys67 and the α C residue Glu89[3]. This atypical binding mode yields exceptional kinome selectivity.

Allosteric Modulation: The Pseudokinase Paradigm

Beyond the catalytic (JH1) domain, imidazo[1,2-b]pyridazines have been engineered to target the regulatory pseudokinase (JH2) domain of Janus kinases, specifically TYK2. By binding to the JH2 domain, these ligands form critical hydrogen bonds between the N1 of the imidazopyridazine core and the JH2 hinge (Val690). This interaction allosterically stabilizes the auto-inhibitory conformation of the kinase, preventing cytokine-mediated activation of the JH1 domain without triggering the off-target toxicities associated with direct catalytic inhibition[4].

Pathway A Imidazo[1,2-b]pyridazine Derivative B TYK2 Pseudokinase (JH2) Domain A->B High-affinity binding C Auto-inhibitory Conformation Stabilized B->C Allosteric modulation D Catalytic (JH1) Domain Suppression C->D Prevents activation E Pro-inflammatory Cytokine Signaling Blocked D->E Downstream effect

Allosteric regulation of TYK2 signaling by imidazo[1,2-b]pyridazine binding to the JH2 domain.

Covalent Inhibition Strategies

Recent structural biological advances have enabled the rational design of covalent inhibitors based on this scaffold. By appending an acrylamide warhead to the core, researchers have successfully targeted the non-catalytic Cys1039 residue of Cyclin-dependent kinases 12 and 13 (CDK12/13). This irreversible engagement effectively suppresses the proliferation of triple-negative breast cancer (TNBC) cell lines at single-digit nanomolar concentrations[5].

Structure-Activity Relationship (SAR) Landscape

The optimization of imidazo[1,2-b]pyridazines relies heavily on iterative SAR exploration. The table below summarizes key quantitative data from recent optimization campaigns across various therapeutic targets.

Target KinaseLead CompoundKey Structural ModificationPrimary Potency (IC50 / Ki)Cellular Efficacy / Phenotype
PI3K/mTOR Compound 11C-6 morpholine ring + two-carbon linkerPI3K α IC50 = 0.42 μ MAnti-fibrotic (MRC-5 IC50 = 0.38 μ M)[6]
Mps1 (TTK) Compound 27fC-6 aryl substitution & scaffold hopMps1 IC50 = 0.70 nMAnti-proliferative (A549 IC50 = 6.0 nM)[2]
ROCK2 Compound A253,6-disubstituted + secondary amineROCK2 IC50 = 7.0 nMReversed in vivo fibrotic progression[7]
TYK2 (JH2) Compound 66-((2-oxo-N1-pyridyl)amino) substitutionTYK2 Ki = 0.015 - 0.035 nMRestored metabolic stability & Caco-2 perm.[8]
CDK12/13 Compound 24Covalent warhead targeting Cys1039CDK12 IC50 = 15.5 nMTNBC apoptosis (EC50 = 5.0 nM)[5]

Experimental Methodologies & Self-Validating Protocols

To successfully navigate the chemical space of this scaffold, researchers must employ robust, self-validating workflows that tightly couple chemical synthesis with biochemical profiling.

Regioselective Synthesis Workflow

Causality of Design: The functionalization of the imidazo[1,2-b]pyridazine core relies on the differential electronic properties of its ring system. The C-3 position is highly electron-rich due to the imidazole ring, making it uniquely susceptible to electrophilic aromatic substitution (e.g., bromination). Conversely, a halogen at the C-6 position on the pyridazine ring is highly activated for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Step-by-Step Protocol:

  • Core Assembly: Condense 6-chloropyridazin-3-amine with 2-bromo-1,1-diethoxyethane in an acidic medium (e.g., aqueous HBr) under reflux to yield the foundational 6-chloroimidazo[1,2-b]pyridazine core.

  • Regioselective C-3 Bromination: Treat the core with N-bromosuccinimide (NBS) in DMF at 0 °C to room temperature. Validation: LC-MS should confirm the addition of a single bromine atom exclusively at C-3, setting up a handle for subsequent Suzuki-Miyaura coupling.

  • C-6 Amination (Metabolic Optimization): Displace the C-6 chlorine with an optimized amine (e.g., a morpholine or 2-oxo-1,2-dihydropyridine derivative) via Buchwald-Hartwig amination. Use Pd2(dba)3 as the catalyst, Xantphos as the ligand, and Cs2CO3 in dioxane at 100 °C.

  • C-3 Cross-Coupling: Perform a Suzuki-Miyaura coupling at the C-3 bromide using a functionalized aryl/heteroaryl boronic acid, Pd(dppf)Cl2, and Na2CO3 in an aqueous dioxane mixture (80 °C).

  • Purification: Isolate the final derivative using reverse-phase preparative HPLC to achieve >95% purity required for biological assays.

Workflow S1 Core Scaffold Synthesis (3-bromo-6-chloro derivative) S2 Palladium-Catalyzed Cross-Coupling (C-3/C-6) S1->S2 Scaffold functionalization S3 Structural Verification (NMR, LC-MS) S2->S3 Purification & QC S4 Biochemical Profiling (Kinase-Glo / TR-FRET) S3->S4 >95% Purity S5 Cellular Assays (Target Engagement) S4->S5 IC50 < 100 nM S5->S2 SAR Feedback Loop

Iterative synthesis and biological validation workflow for imidazo[1,2-b]pyridazine derivatives.

Self-Validating Biochemical Profiling (Kinase-Glo Protocol)

Causality of Design: To accurately determine the true intrinsic affinity (IC50) of ATP-competitive imidazo[1,2-b]pyridazine derivatives, the assay must be performed exactly at the Michaelis constant ( Km​ ) for ATP. Testing at arbitrary ATP concentrations will artificially skew the perceived potency due to substrate competition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized compounds in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of exactly 1% (v/v). Causality: Maintaining a strict 1% DMSO limit prevents solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add the recombinant kinase to the compound wells.

    • Self-Validation Step: The plate must include a positive control (e.g., a known pan-kinase inhibitor like Staurosporine) to define maximum inhibition, and a negative control (1% DMSO vehicle) to define maximum baseline activity. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the ATP/Substrate mix. Ensure ATP is strictly calibrated to its predetermined Km​ for the specific kinase batch.

  • Detection: After 60 minutes, add an equal volume of Kinase-Glo reagent to halt the reaction. The reagent depletes remaining ATP to generate a luminescent signal inversely proportional to kinase activity.

  • Data Analysis & QC: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Self-Validation Step: The assay data is only considered valid if the calculated Z'-factor between the positive and negative controls is > 0.6, ensuring a robust signal-to-noise ratio.

Pharmacokinetic (PK) Optimization: Overcoming Metabolic Liabilities

A historical bottleneck in the development of imidazo[1,2-b]pyridazines has been poor metabolic stability, particularly for derivatives bearing anilino groups at the C-6 position. Early 6-anilino TYK2 inhibitors demonstrated catastrophic microsomal clearance, with only 1% of the parent compound remaining after 10 minutes of incubation in mouse liver microsomes[8].

To overcome this, structural biologists mapped the solvent-exposed regions and replaced the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) motif. This strategic modification served a dual purpose: it sterically shielded the vulnerable amine from cytochrome P450-mediated oxidation, and the N1-pyridyl substituent formed stable intramolecular hydrogen bonds. This causality-driven design not only restored liver microsomal stability (up to 99% recovery in human microsomes) but also dramatically enhanced Caco-2 cell permeability, yielding orally active therapeutics[8].

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 6

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. 3

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. 1

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. NIH. 9

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. NIH. 10

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. NIH. 5

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K ... Semantic Scholar. 11

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. 2

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. NIH.4

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. NIH. 8

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NIH.12

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 7

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate in Cell-Based Assays

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibition The imidazo[1,2-b]pyridazine core is a heterocyclic system of significant interest in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] This scaffold has emerged as a "privileged structure," meaning it can serve as a versatile template for the design of ligands for a variety of biological targets. Notably, derivatives of imidazo[1,2-b]pyridazine have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3][4][5][6][7]

While specific data for methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate is not extensively available in public literature, its structural class suggests a high probability of activity as a kinase inhibitor. Various derivatives have been developed as potent inhibitors of key kinases involved in cancer cell proliferation, survival, and signaling pathways, including:

  • Mps1 (TTK) Kinase: Essential for the mitotic checkpoint, making its inhibitors promising anti-cancer agents.[3]

  • Tropomyosin Receptor Kinase (TRK): A driver of various cancers, with inhibitors showing clinical benefit.[4]

  • Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, involved in cytokine signaling in immune-inflammatory diseases.[5]

  • mTOR (mammalian Target of Rapamycin): A central regulator of cell growth and proliferation.[6]

  • Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and a target in B-cell malignancies.[7][8]

Given this background, methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate represents a valuable tool for researchers to explore kinase inhibition and its downstream cellular consequences. These application notes provide a framework for utilizing this compound in a variety of cell-based assays to elucidate its biological activity.

Preparing and Handling the Compound

Prior to initiating any cell-based assay, it is critical to properly prepare and handle the compound to ensure experimental reproducibility and accuracy.

Compound Information:

PropertyValueSource
Compound Name methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate-
Related CAS Number 1211513-42-6 (for ethyl ester)[9]
Molecular Weight 193.21 g/mol (calculated)-
Appearance Likely a solid powder or crystals.
Storage Store at room temperature, sealed in a dry environment.

Stock Solution Preparation:

  • Solvent Selection: Begin by assessing the solubility of the compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for initial solubilization of novel small molecules for cell-based assays.

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in anhydrous DMSO. Ensure complete dissolution; gentle warming or sonication may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically ≤ 0.5%). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive initial characterization of the biological effects of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate.

Protocol 1: Assessing Cytotoxicity and Viability

The first step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT assay is a classic, colorimetric method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line (e.g., A549 lung carcinoma, as imidazo[1,2-b]pyridazines have shown activity in this line[3][6])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Treat with Compound Dilutions A->B Overnight Adhesion C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., TRK) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription BTK BTK PLCg PLCγ BTK->PLCg PLCg->Transcription Compound Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine- 2-carboxylate Compound->Receptor Inhibition? Compound->mTOR Inhibition? Compound->BTK Inhibition?

Caption: Hypothetical signaling pathways potentially inhibited by the compound based on its scaffold.

Data Interpretation and Troubleshooting

  • Inconsistent IC50 values: This could be due to variations in cell seeding density, passage number, or compound stability. Ensure consistent cell culture practices and prepare fresh compound dilutions for each experiment.

  • High background in assays: This may result from cell contamination, reagent issues, or improper washing steps. Maintain sterile technique and follow assay protocols carefully.

  • No observed effect: The compound may not be active in the chosen cell line or at the tested concentrations. Consider screening against a broader panel of cell lines or increasing the concentration range. It is also possible that the compound has poor cell permeability.

Conclusion

Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate belongs to a class of compounds with significant potential as kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the initial characterization of its biological activity in cell-based assays. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic lead or a chemical probe.

References

  • Kawakami, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from: [Link]

  • NextSDS. (n.d.). ethyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate. Retrieved from: [Link]

  • Patel, H., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. (2009).
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2017).
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry.
  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. (2021).
  • IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF. (2013).

Sources

Application

Application Note: Advanced Analytical Techniques for the Characterization of Imidazo[1,2-b]pyridazine Compounds

Introduction & Strategic Overview Imidazo[1,2-b]pyridazines represent a highly versatile, privileged heterocyclic scaffold in modern drug discovery. Characterized by a nitrogen-rich fused bicyclic system, these compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Imidazo[1,2-b]pyridazines represent a highly versatile, privileged heterocyclic scaffold in modern drug discovery. Characterized by a nitrogen-rich fused bicyclic system, these compounds have demonstrated profound efficacy as potent inhibitors for a variety of kinases, including1[1], 2[2], and 3[3], as well as targeted 4[4].

Because the synthesis of these derivatives—often achieved via the condensation of 3-amino-6-halopyridazines with α-bromoketones—can yield complex mixtures including regioisomers, rigorous analytical characterization is non-negotiable. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols for the multimodal characterization of imidazo[1,2-b]pyridazine compounds.

Workflow cluster_0 Imidazo[1,2-b]pyridazine Analytical Workflow Synthesis Chemical Synthesis (e.g., Condensation) LCMS LC-HRMS (Mass & Purity) Synthesis->LCMS NMR 1D/2D NMR (Regiochemistry) LCMS->NMR XRay X-Ray Crystallography (3D Binding Mode) NMR->XRay BioAssay Kinase Assays (Target Validation) XRay->BioAssay

Analytical workflow for characterizing imidazo[1,2-b]pyridazine compounds.

High-Resolution LC-MS (LC-HRMS) Analysis

Causality & Rationale

The imidazo[1,2-b]pyridazine core is frequently functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-3 or C-6 positions, often utilizing chlorinated or brominated intermediates like 5[5]. LC-HRMS is deployed not only to confirm the exact mass (preventing isobaric misidentification) but also to leverage halogen isotopic patterns to track reaction progress and confirm precursor consumption.

Self-Validating Protocol

Step 1: Sample Preparation Dissolve the compound in LC-MS grade Acetonitrile/Water (1:1 v/v) to a final concentration of 1 µg/mL. Causality: This concentration ensures optimal ionization without detector saturation or ion suppression. Step 2: Chromatographic Separation Inject 2 µL onto a C18 column (e.g., 5 µm, 4.6 mm × 50 mm). Run a linear gradient from 10% to 100% Mobile Phase B over 3 minutes (Mobile Phase A: H₂O + 0.1% formic acid; Mobile Phase B: MeCN + 0.1% formic acid) at a flow rate of 1.0–3.0 mL/min[3][6]. Step 3: Mass Spectrometry Acquisition Operate the HRMS in Electrospray Ionization positive mode (ESI+). Scan range: m/z 100–1000. Step 4: System Validation Always run a solvent blank prior to the sample to rule out column carryover. Validate the presence of halogens by matching the observed isotopic distribution (e.g., 3:1 ratio for ³⁵Cl/³⁷Cl) against the theoretical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

While LC-MS confirms the molecular formula, it cannot distinguish between regioisomers. ¹H and ¹³C NMR are critical for mapping the connectivity of the imidazo[1,2-b]pyridazine core. The protons on the pyridazine ring (H-7 and H-8) are highly diagnostic, typically appearing as distinct doublets with a coupling constant ( J ) of 9.5–10.0 Hz[5][6].

Self-Validating Protocol

Step 1: Sample Preparation Dissolve 5–10 mg of the compound in 0.6 mL of a deuterated solvent (typically CDCl₃ or DMSO- d6​ , depending on polarity). Step 2: 1D Acquisition Acquire ¹H NMR spectra at 400 or 500 MHz and ¹³C NMR at 100 or 126 MHz. Causality: Higher field strengths are required to resolve overlapping aromatic multiplets, especially when bulky substituents (like phenoxy or phenylsulfonyl groups) are present[5]. Step 3: 2D Acquisition (HSQC & HMBC) Acquire 2D heteronuclear correlation spectra. Causality: The bridgehead carbons and quaternary carbons (C-3, C-6) lack attached protons. HMBC is essential to assign these carbons by observing long-range (²J, ³J) couplings from adjacent substituent protons. Step 4: System Validation Calibrate chemical shifts precisely against the residual solvent peak (e.g., DMSO- d6​ quintet at 2.50 ppm for ¹H). Ensure the relaxation delay ( D1​ ) in ¹³C experiments is sufficient (≥ 2 seconds) to allow full relaxation of quaternary carbons.

Single-Crystal X-Ray Crystallography & Target Co-Crystallization

Causality & Rationale

To transition a characterized compound into a validated therapeutic lead, understanding its 3D conformation and target engagement is paramount. The sp² nitrogen in the six-membered pyridazine ring is a critical pharmacophore, consistently acting as a hydrogen bond acceptor with the hinge region of kinase targets (e.g., Val135 in GSK-3β or Leu241 in DYRK1A)[1][2].

BindingLogic Ligand Imidazo[1,2-b]pyridazine sp2 Nitrogen (Acceptor) Hinge1 GSK-3β Hinge Val135 NH Hinge1->Ligand H-Bond (2.5 Å) Hinge2 DYRK1A Hinge Leu241 NH Hinge2->Ligand H-Bond

Hydrogen bonding logic between the imidazo[1,2-b]pyridazine core and kinase hinge residues.

Self-Validating Protocol

Step 1: Protein-Ligand Complex Formation Incubate the purified kinase domain (e.g., 10 mg/mL) with a 2- to 5-fold molar excess of the imidazo[1,2-b]pyridazine inhibitor. Causality: Pre-incubation ensures high occupancy of the ATP-binding site prior to crystallization. Step 2: Vapor Diffusion Crystallization Set up hanging-drop or sitting-drop vapor diffusion plates at 4°C or 20°C using established reservoir solutions (e.g., PEG 3350, varying pH). Step 3: Diffraction and Refinement Collect diffraction data at a synchrotron source (typically reaching ~2.0 Å resolution). Solve the structure using molecular replacement. Step 4: System Validation Monitor the Rwork​ and Rfree​ values during refinement. Causality: A high divergence between Rwork​ and Rfree​ indicates overfitting of the electron density map. Validate the final protein backbone geometry using a Ramachandran plot.

Quantitative Data Summary

Analytical TargetTechniqueTypical Observation / ParameterPurpose / Causality
Pyridazine Protons (H-7, H-8) ¹H NMRDoublets, J ≈ 9.5–10.0 HzConfirms the integrity of the core pyridazine ring.
Imidazole Proton (H-2/H-3) ¹H NMRSinglet (if mono-substituted)Confirms regioselectivity of the functionalization.
Exact Mass LC-HRMS[M+H]⁺ within < 5 ppm errorConfirms the elemental formula and prevents isobaric errors.
Halogen Isotopes LC-HRMS3:1 ratio for ³⁵Cl/³⁷ClIdentifies chlorinated intermediates or final products.
Binding Conformation X-Ray~2.0–2.5 Å H-bond to hingeValidates target engagement and guides rational drug design.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: ACS Publications URL: 1

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: Cardiff University URL: 2

  • 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity Source: PMC (NIH) URL: 6

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Source: MDPI URL: 5

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: PMC (NIH) URL: 4

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Source: ACS Publications URL: 3

Sources

Method

Application Note: Advanced Applications of Imidazo[1,2-b]pyridazine Scaffolds in Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Pharmacological Rationale In the landscape of targeted oncology,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Pharmacological Rationale

In the landscape of targeted oncology, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged, versatile scaffold for kinase inhibitor design. Structurally, this bicyclic heteroaromatic system acts as an exceptional bioisostere for the adenine ring of ATP. The nitrogen atoms within the imidazo[1,2-b]pyridazine core serve as critical hydrogen bond acceptors, anchoring the molecule to the highly conserved hinge region of various kinases[1].

By systematically functionalizing the C3 and C6 positions of this core, medicinal chemists can precisely tune the scaffold to target specific kinases, overcome acquired resistance mutations, and optimize pharmacokinetic properties such as aqueous solubility and metabolic stability. This application note synthesizes recent breakthroughs in imidazo[1,2-b]pyridazine-based drug development and provides field-proven protocols for their preclinical validation.

Key Oncological Targets and Mechanistic Insights

BCR-ABL and the T315I Gatekeeper Mutation

Ponatinib represents the clinical benchmark for imidazo[1,2-b]pyridazine-based therapeutics. Designed as a Type II kinase inhibitor, it binds to the inactive "DFG-out" conformation of the BCR-ABL kinase[1]. The imidazo[1,2-b]pyridazine core occupies the adenine-binding pocket, while a rigid carbon-carbon triple bond acts as a spatial linker. This unique geometry allows the drug to bypass the steric clash caused by the threonine-to-isoleucine (T315I) gatekeeper mutation, a primary driver of resistance in chronic myeloid leukemia (CML)[1].

PI3K/mTOR Dual Inhibition

Hyperactivation of the PI3K/AKT/mTOR pathway is ubiquitous in solid tumors. Recent function-oriented synthesis (FOS) campaigns have yielded novel imidazo[1,2-b]pyridazine derivatives (e.g., Compound 42) that act as dual PI3K/mTOR inhibitors[2]. These molecules demonstrate sub-nanomolar IC50 values against PI3Kα and single-digit nanomolar activity against mTOR, translating into significant in vivo anti-tumoral efficacy with favorable oral bioavailability and low hepatotoxicity[2].

CDK12/13 Covalent Inhibition

Targeting transcriptional kinases like CDK12 and CDK13 is a highly promising strategy for treating triple-negative breast cancer (TNBC). Researchers have engineered imidazo[1,2-b]pyridazine derivatives with electrophilic warheads designed to form irreversible covalent bonds with the Cys1039 residue of CDK12[3]. This covalent engagement (e.g., Compound 24) provides sustained target inhibition, significantly outperforming reversible inhibitors in suppressing TNBC cell proliferation[3].

TAK1 Kinase Inhibition in Multiple Myeloma

Transforming growth factor-β activated kinase 1 (TAK1) is frequently overexpressed in multiple myeloma (MM). Substituting the C6 position of the imidazo[1,2-b]pyridazine core with morpholine or piperazine moieties enhances both water solubility and target affinity[4]. Lead compounds in this class (e.g., Compound 26) inhibit TAK1 at nanomolar concentrations, effectively inducing apoptosis in MM cell lines like MPC-11 and H929[4].

Mechanistic Visualization

MOA Scaffold Imidazo[1,2-b]pyridazine Core Scaffold Ponatinib Ponatinib (Type II Inhibitor) Scaffold->Ponatinib C3/C6 Substitution Covalent Covalent Inhibitors (e.g., Compound 24) Scaffold->Covalent Electrophilic Warhead Dual Dual Inhibitors (e.g., Compound 42) Scaffold->Dual FOS Optimization BCRABL BCR-ABL (T315I) Gatekeeper Mutation Ponatinib->BCRABL DFG-out binding CDK12 CDK12/13 (Cys1039 targeted) Covalent->CDK12 Irreversible binding PI3K PI3K / mTOR Pathway Dual->PI3K ATP-competitive Efficacy Tumor Apoptosis & Cell Cycle Arrest BCRABL->Efficacy CML Suppression CDK12->Efficacy TNBC Suppression PI3K->Efficacy Solid Tumor Suppression

Mechanistic divergence of imidazo[1,2-b]pyridazine derivatives across oncological targets.

Quantitative Data Presentation

Table 1: Pharmacological Profiling of Key Imidazo[1,2-b]pyridazine Derivatives

Compound / DrugPrimary Target(s)Target IC50 (nM)Cellular Efficacy (Cell Line)Primary IndicationRef
Ponatinib BCR-ABL (T315I)2.0 nMK562 / KCL22Chronic Myeloid Leukemia[1]
Compound 42 PI3Kα / mTOR0.06 nM / 3.12 nMBroad solid tumor panelSolid Tumors[2]
Compound 24 CDK12 / CDK1315.5 nM / 12.2 nMMDA-MB-231 (EC50 = 5.0 nM)Triple-Negative Breast Cancer[3]
Compound 26 TAK155 nMMPC-11 (GI50 = 30 nM)Multiple Myeloma[4]
Compound 27f Mps1 (TTK)0.70 nMA549 (IC50 = 6.0 nM)Lung Cancer[5]

Experimental Workflows & Protocols

As an application scientist, establishing a self-validating assay system is critical when evaluating novel imidazo[1,2-b]pyridazine analogs. The following protocols detail the biochemical and cellular validation pipelines, emphasizing the causality behind specific methodological choices.

Preclinical Screening Workflow

Workflow Design Rational Design (C3/C6 Tuning) Biochem Biochemical Assay (ADP-Glo) Design->Biochem Cellular Cellular Viability (CellTiter-Glo) Biochem->Cellular Target Target Engagement (Western Blot) Cellular->Target InVivo In Vivo Efficacy (Xenograft) Target->InVivo

Standard preclinical validation workflow for novel imidazo[1,2-b]pyridazine inhibitors.

Protocol 1: Biochemical Target Engagement via ADP-Glo Kinase Assay

Rationale: The ADP-Glo assay measures the ADP formed from a kinase reaction. It is preferred over radiometric assays because it avoids radioactive hazards and provides a universal, high-throughput method regardless of the specific kinase or substrate used.

Materials: Recombinant Kinase (e.g., TAK1 or CDK12/13), ATP, specific kinase substrate, ADP-Glo™ Kinase Assay Kit, 384-well white microplates.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the recombinant kinase and the ATP/substrate mixture to their optimal concentrations (predetermined via Michaelis-Menten kinetics).

  • Compound Dilution: Prepare 3-fold serial dilutions of the imidazo[1,2-b]pyridazine compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% (DMSO >1% can denature the kinase).

  • Kinase Reaction: Combine 1 µL of compound, 2 µL of kinase, and 2 µL of ATP/substrate mix in the 384-well plate.

  • Equilibration (Critical Step): Incubate for 60 minutes at room temperature. Causality: This incubation allows the imidazo[1,2-b]pyridazine core to reach thermodynamic binding equilibrium at the kinase hinge region before detection.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent. Incubate for 40 minutes. Causality: This reagent actively depletes unreacted ATP, eliminating background noise and ensuring the signal is strictly proportional to the ADP generated.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular Anti-Proliferation Assessment via CellTiter-Glo

Rationale: Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or efflux by P-glycoprotein pumps. The CellTiter-Glo assay quantifies intracellular ATP as an indicator of metabolically active cells, providing a highly sensitive readout for the anti-proliferative effects of the compounds.

Materials: Target cancer cell lines (e.g., MDA-MB-231 for CDK12/13 inhibitors), CellTiter-Glo® Luminescent Cell Viability Assay, 96-well opaque-walled tissue culture plates.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells at a density of 2,000–5,000 cells/well in 90 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Add 10 µL of 10X concentrated imidazo[1,2-b]pyridazine serial dilutions to the wells. Include a vehicle control (0.1% DMSO final) to ensure the solvent is not inducing cytotoxicity.

  • Incubation (Critical Step): Incubate the treated cells for 72 hours. Causality: A 72-hour window is required to cover multiple cell division cycles. This is absolutely essential for observing the true anti-proliferative effects of cell-cycle regulators (like CDK inhibitors) or transcription-modulating agents.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake the plate on an orbital shaker for 2 minutes. Causality: Mechanical shaking combined with the lysis buffer ensures complete rupture of the cell membrane, releasing all intracellular ATP to react with the luciferase enzyme.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate cell viability as a percentage of the DMSO control and determine the EC50/GI50.

References

  • Source: PMC (National Institutes of Health)
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL
  • Source: PubMed (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)

Sources

Application

Application Notes and Protocols for Antiviral Studies of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

Authored by: A Senior Application Scientist Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold in Antiviral Drug Discovery The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that h...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold in Antiviral Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated a wide range of biological effects, including potent antiviral activity against a variety of human pathogens.[2][3] This has led to a surge of interest in exploring novel imidazo[1,2-b]pyridazine-containing compounds as potential therapeutic agents.[1] The unique structural features of this scaffold allow for versatile functionalization, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the employment of a specific derivative, methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate, in antiviral studies. While extensive research exists on the broader class of imidazo[1,2-b]pyridazines, this particular ester derivative presents a novel avenue for investigation. These notes offer a foundational framework for its initial characterization, from preliminary cytotoxicity assessments to robust antiviral efficacy evaluations. The protocols detailed herein are designed to be adaptable to a range of viruses and cell culture systems, providing a solid starting point for a thorough investigation.

I. Preliminary Compound Evaluation: Cytotoxicity Assessment

Before embarking on antiviral efficacy studies, it is paramount to determine the cytotoxic profile of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate.[4] This crucial step ensures that any observed antiviral effects are a direct result of viral inhibition and not a consequence of host cell death.[5] The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is a key parameter to establish.[6]

Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549, Huh-7)

  • Complete cell culture medium (e.g., DMEM, MEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen host cells at a density that will result in 80-90% confluency after 24 hours of incubation.[8]

  • Compound Dilution: Prepare a series of two-fold dilutions of the methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate stock solution in complete cell culture medium. The concentration range should be broad enough to determine the CC50 value.

  • Treatment: After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the various compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with the solvent used to dissolve the compound at the highest concentration (vehicle control).[6]

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Cell Control)1.25100
11.2297.6
101.1592.0
500.8870.4
1000.6048.0
2000.3124.8

II. In Vitro Antiviral Efficacy Assessment

Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be evaluated. The choice of antiviral assay depends on the specific virus and its characteristics, such as its ability to cause a cytopathic effect (CPE) or form plaques.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity for plaque-forming viruses.[9][10] It measures the reduction in the number of viral plaques in the presence of the test compound.[11]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate dilutions (non-toxic concentrations)

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Preparation: Seed plates to achieve a confluent monolayer on the day of infection.[12]

  • Virus-Compound Incubation: In separate tubes, mix a standardized amount of virus (e.g., 50-100 PFU) with equal volumes of the compound dilutions. Also, prepare a virus control (virus + infection medium) and a cell control (infection medium only). Incubate these mixtures for 1 hour at 37°C.[9]

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.[6]

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.[12]

  • Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound to each well.[6]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days).[6]

  • Fixation and Staining: Fix the cells with the fixative solution for at least 30 minutes, then remove the overlay and stain the cells with crystal violet solution.[6]

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50), the concentration that reduces the plaque number by 50%, using non-linear regression analysis.[9]

Protocol 3: TCID50 Inhibition Assay

For viruses that do not form plaques but cause a clear cytopathic effect (CPE), the 50% Tissue Culture Infectious Dose (TCID50) assay is employed to determine the viral titer and the inhibitory effect of the compound.[13][14]

Materials:

  • Host cells in a 96-well plate

  • Virus stock

  • Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate dilutions

  • Cell culture medium

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells to achieve confluency.[8]

  • Compound Addition: Add serial dilutions of the test compound to the wells.[6]

  • Infection: Infect the cells with a standardized amount of virus (e.g., 100 TCID50). Include a virus control, cell control, and compound toxicity control wells.[6]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for several days.[6]

  • CPE Observation: Observe the cells daily for the presence of CPE using an inverted microscope.[6]

  • Scoring and Analysis: At the end of the incubation period, score each well as positive or negative for CPE. The antiviral activity is determined by the reduction in the number of wells showing CPE in the presence of the compound. The EC50 is the concentration of the compound that protects 50% of the cell cultures from CPE.[6]

Data Presentation and Selectivity Index:

Summarize the quantitative data from both cytotoxicity and antiviral assays to calculate the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[6]

ParameterValue (µM)
CC50 150
EC50 15
Selectivity Index (SI = CC50/EC50) 10

A higher SI value indicates a more promising antiviral agent, as it suggests a wider therapeutic window.[6]

III. Mechanistic Insights: Elucidating the Mode of Action

Understanding how methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate inhibits viral replication is a critical next step. The following are suggested approaches to begin dissecting its mechanism of action.

Protocol 4: Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect (e.g., entry, replication, or egress).

Procedure:

  • Experimental Groups:

    • Pre-treatment of cells: Treat cells with the compound for a set period before infection, then wash and infect.

    • Co-treatment: Add the compound and virus to the cells simultaneously.

    • Post-treatment: Infect the cells first, then add the compound at various time points post-infection.

  • Viral Titer Quantification: At the end of the experiment, quantify the viral yield using a plaque assay or TCID50 assay.

  • Analysis: By comparing the viral titers across the different treatment conditions, you can infer the stage of the viral life cycle that is targeted by the compound.

Protocol 5: Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA/DNA Quantification

qRT-PCR is a highly sensitive method to quantify the amount of viral genetic material (RNA or DNA) within infected cells.[15][16] This can provide direct evidence of the inhibition of viral genome replication.

Materials:

  • Infected cell lysates (treated and untreated with the compound)

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • Primers and probes specific to the target viral genome

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Sample Preparation: Infect cells with the virus in the presence or absence of the compound. At various time points post-infection, lyse the cells.

  • Nucleic Acid Extraction: Extract total RNA or DNA from the cell lysates.[17]

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.[18]

  • qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome.[17]

  • Data Analysis: Quantify the viral genome copy number by comparing the Ct values of the treated samples to a standard curve of known viral genome concentrations.[19]

IV. Visualization of Experimental Workflows

Antiviral_Screening_Workflow cluster_0 Phase 1: Preliminary Evaluation cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanistic Studies Compound Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound->Cytotoxicity_Assay Test on host cells CC50 Determine CC50 Cytotoxicity_Assay->CC50 Antiviral_Assay Antiviral Assay (Plaque Reduction or TCID50) CC50->Antiviral_Assay Inform non-toxic concentrations SI Selectivity Index (SI) CC50->SI Calculate EC50 Determine EC50 Antiviral_Assay->EC50 Time_of_Addition Time-of-Addition Assay EC50->Time_of_Addition qRT_PCR qRT-PCR for Viral Load EC50->qRT_PCR EC50->SI Calculate Mechanism Elucidate Mechanism of Action Time_of_Addition->Mechanism qRT_PCR->Mechanism Lead_Compound Lead Candidate SI->Lead_Compound High SI indicates potential

Sources

Method

Application Note: Preclinical Evaluation of Imidazo[1,2-b]pyridazine Derivatives as Anti-Inflammatory Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol Guide Introduction & Mechanistic Rationale Imidazo[1,2-b]py...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol Guide

Introduction & Mechanistic Rationale

Imidazo[1,2-b]pyridazines have emerged as highly privileged heterocyclic scaffolds in modern medicinal chemistry. Their planar geometry and unique hydrogen-bonding capabilities allow them to act as highly effective hinge-binding bidentate ligands within the ATP-binding pockets of various kinases 1. In the context of inflammatory diseases, this scaffold has been successfully optimized to target critical signaling nodes, including p38 Mitogen-Activated Protein Kinase (MAPK) 1, IκB kinase beta (IKKβ) 2, and Tyrosine Kinase 2 (TYK2) 3.

The Causality of Efficacy: The robust anti-inflammatory activity of imidazo[1,2-b]pyridazines is driven by their disruption of the signaling cascades responsible for transcribing pro-inflammatory cytokines. By inhibiting targets like p38 MAPK or IKKβ, these compounds prevent the downstream nuclear translocation of transcription factors such as NF-κB and AP-1. This halts the inflammatory cascade at the genetic level, drastically reducing the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) 2.

InflammatoryPathway LPS LPS / Pro-inflammatory Cytokines Receptor TLR4 / Cytokine Receptors LPS->Receptor Kinases Target Kinases (p38 MAPK, IKKβ, TYK2) Receptor->Kinases Transcription Transcription Factors (NF-κB, AP-1, STAT) Kinases->Transcription Drug Imidazo[1,2-b]pyridazine Derivatives Drug->Kinases Allosteric / ATP-competitive Inhibition Inflammation Pro-inflammatory Output (TNF-α, IL-6, COX-2) Transcription->Inflammation

Fig 1: Mechanism of action of imidazo[1,2-b]pyridazine derivatives in inflammatory signaling.

Experimental Workflow Overview

To ensure rigorous validation of novel imidazo[1,2-b]pyridazine candidates, a three-phase self-validating workflow is required. This ensures that observed effects are due to specific target engagement rather than off-target cytotoxicity.

ExperimentalWorkflow Step1 Phase 1: Biochemical Kinase Inhibition Assays (IC50 Determination) Step2 Phase 2: Cell-Based THP-1 Macrophage Assay (TNF-α ELISA & Viability) Step1->Step2 Step3 Phase 3: In Vivo Collagen-Induced Arthritis (Clinical Scoring & Histology) Step2->Step3

Fig 2: Three-phase preclinical screening workflow for anti-inflammatory compounds.

Protocol 1: In Vitro Target Engagement & Cellular Efficacy

Objective: To determine the cellular IC50 of imidazo[1,2-b]pyridazines against LPS-induced TNF-α production while ruling out false positives caused by cell death 1.

Causality & Self-Validation System: A major pitfall in anti-inflammatory drug screening is mistaking compound cytotoxicity for therapeutic efficacy (a dead cell cannot secrete cytokines). To counter this, the protocol multiplexes a cytokine ELISA with an ATP-based viability assay (e.g., CellTiter-Glo). We utilize human THP-1 monocytes differentiated with PMA. This specific differentiation induces a macrophage-like phenotype with high TLR4 expression, ensuring a massive, measurable TNF-α burst upon LPS stimulation that mimics an acute inflammatory response 1.

Step-by-Step Methodology:
  • Cell Culture & Differentiation: Seed human THP-1 cells at 1×105 cells/well in 96-well plates. Differentiate into macrophages by adding 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment: Wash the adherent macrophages with PBS. Add the imidazo[1,2-b]pyridazine derivatives (serial dilutions from 10 µM to 1 nM) in serum-free RPMI medium. Include a vehicle control (0.1% DMSO) and a clinical reference standard (e.g., TAK-715). Incubate for 1 hour at 37°C.

  • LPS Challenge: Stimulate the cells with 100 ng/mL of E. coli LPS (O111:B4) for exactly 4 hours. Rationale: A 4-hour window captures peak TNF-α secretion before autocrine feedback loops downregulate cytokine production.

  • Supernatant Harvest & ELISA: Centrifuge plates at 300 x g for 5 minutes. Transfer 50 µL of supernatant to a pre-coated human TNF-α ELISA plate. Develop according to manufacturer instructions and read absorbance at 450 nm.

  • Viability Counter-Screen (Critical Step): To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

    • Validation Rule: Any compound concentration resulting in <80% cell viability compared to the vehicle control is excluded from IC50 calculations.

Protocol 2: In Vivo Efficacy - Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the systemic anti-inflammatory and joint-protective pharmacodynamics of lead imidazo[1,2-b]pyridazine candidates.

Causality & Self-Validation System: The rat CIA model is the gold standard for evaluating anti-inflammatory kinase inhibitors because it accurately replicates both the immunological components (autoantibody production) and the pathological features (bone/cartilage degradation) of human rheumatoid arthritis 2, 1. Efficacy in this model proves that the compound possesses the necessary pharmacokinetic profile (bioavailability, half-life) to maintain target engagement in vivo.

Step-by-Step Methodology:
  • Sensitization (Day 0): Anesthetize female Lewis rats (150-170 g). Inject 200 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.

  • Booster (Day 7): Administer a booster injection of 100 µg collagen in IFA at a secondary site near the tail base.

  • Dosing Regimen (Day 14-28): Once paw swelling is measurable (typically Day 14), randomize rats into treatment groups (n=8). Administer the imidazo[1,2-b]pyridazine compound orally (PO) once daily (e.g., 3, 10, and 30 mg/kg) suspended in 0.5% methylcellulose.

  • Plethysmometry & Clinical Scoring: Measure hind paw volumes using a water displacement plethysmometer every alternate day. Assign a clinical score (0-4) based on the severity of erythema and swelling (refer to Table 2).

  • Histopathology: On Day 28, euthanize the animals. Harvest the hind paws, fix in 10% formalin, decalcify, and stain with Hematoxylin & Eosin (H&E) and Safranin-O to quantify inflammatory cell infiltration and cartilage destruction, respectively.

Data Presentation

To effectively benchmark imidazo[1,2-b]pyridazine derivatives, quantitative data should be structured to highlight both potency and safety margins.

Table 1: Representative In Vitro Profiling of Imidazo[1,2-b]pyridazine Candidates

Compound IDTarget Kinase IC50 (nM)THP-1 TNF-α IC50 (nM)Cell Viability CC50 (µM)Selectivity Index (CC50 / Cellular IC50)
Candidate A 12 (p38 MAPK)45>50>1,100
Candidate B 8 (IKKβ)22>50>2,200
TAK-715 (Ref) 7 (p38 MAPK)38>50>1,300

Table 2: Standardized Clinical Scoring System for the In Vivo CIA Model

ScoreClinical Observation (Per Paw)Pathological Correlate
0 Normal paw; no swelling or erythema.Baseline healthy tissue.
1 Slight erythema or swelling of one or more digits.Mild localized acute inflammation.
2 Moderate erythema and swelling of the ankle or wrist.Synovial hyperplasia beginning.
3 Severe erythema and swelling encompassing the entire paw.Significant edema and immune infiltration.
4 Maximal erythema, swelling, and joint ankylosis (rigidity).Severe cartilage/bone erosion.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: MedChemComm (RSC Publishing) URL:3

  • Discovery of imidazo[1,2-b]pyridazines as IKKβ Inhibitors. Part 3: Exploration of Effective Compounds in Arthritis Models Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:2

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter bottlenecks when synthesizing semi-saturated bicyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter bottlenecks when synthesizing semi-saturated bicyclic scaffolds. Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate is a highly privileged pharmacophore used in fragment-based drug discovery (FBDD) and as a core for novel anticancer sulfonamides[1].

While the theoretical synthetic route is straightforward, achieving high yields—particularly during the chemoselective saturation of the pyridazine ring—requires precise thermodynamic control and an understanding of the underlying mechanistic chemistry. This guide provides field-proven protocols, causality-driven troubleshooting, and validated workarounds.

Synthetic Workflow Overview

SynthesisWorkflow SM 3-Aminopyridazine + Methyl 3-bromo-2-oxopropanoate Cond Phase 1: Condensation Reflux in EtOH, 16h SM->Cond Int Methyl imidazo[1,2-b]pyridazine -2-carboxylate Cond->Int Red Phase 2: Hydrogenation Pd/C, H2 (100 bar), AcOH Int->Red Prod Methyl 5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine-2-carboxylate Red->Prod

Two-step synthetic workflow for the target tetrahydroimidazo[1,2-b]pyridazine scaffold.

Phase 1: Imidazo[1,2-b]pyridazine Core Assembly

The initial phase involves the condensation of 3-aminopyridazine with an α -halo ester to form the fully aromatic bicyclic core.

Standard Protocol:

  • Dissolve 3-aminopyridazine (1.0 equiv) and methyl 3-bromo-2-oxopropanoate (2.0 equiv) in anhydrous ethanol (0.5 M).

  • Heat the mixture at reflux for 16 hours.

  • Remove the solvent in vacuo.

  • Resuspend the crude residue in 2 M HCl and wash with ethyl acetate.

  • Basify the aqueous layer to pH ~8 using saturated aqueous NaHCO 3​ .

  • Extract with chloroform, dry over Na 2​ SO 4​ , and concentrate to yield methyl imidazo[1,2-b]pyridazine-2-carboxylate[1],[2].

Troubleshooting & FAQs (Phase 1)

Q: Why am I getting a low yield of the core intermediate with significant tar formation? A: The condensation reaction generates hydrobromic acid (HBr) as a byproduct. Prolonged exposure to hot, acidic conditions can lead to the degradation and polymerization of the electron-rich intermediates. Solution: Ensure your ethanol is strictly anhydrous to prevent ester hydrolysis. If tarring persists, you can add a mild acid scavenger (like NaHCO 3​ ) during the reflux, though this may slightly decelerate the initial nucleophilic attack.

Q: Can I skip the acid-base extraction and load the crude mixture directly onto a silica column? A: No, this is a common trap. The intermediate forms a hydrobromide salt in situ. The 2 M HCl wash is critical for removing non-basic organic impurities (like unreacted α -halo ester). The subsequent basification (pH 8) ensures the imidazo[1,2-b]pyridazine is fully free-based[2]. Loading the salt directly onto silica results in severe streaking, poor resolution, and massive yield loss.

Phase 2: Pyridazine Ring Reduction (Saturation)

Reducing the pyridazine ring while leaving the imidazole and ester moieties intact is the most challenging step. The fully aromatic imidazo[1,2-b]pyridazine system is highly stable and resistant to mild reduction[3].

Standard Protocol (Continuous Flow Hydrogenation):

  • Prepare a 0.06 M solution of methyl imidazo[1,2-b]pyridazine-2-carboxylate in a solvent mixture of EtOH/Water/AcOH (25:7:0.1 v/v/v).

  • Pass the solution through a 10% Pd/C catalyst cartridge in a continuous flow reactor.

  • Set the system to 100 bar H 2​ pressure, 100 °C, and a flow rate of 1 mL/min.

  • Collect the output stream and purify via an SCX-2 ion-exchange column to yield the target methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate[3].

Troubleshooting & FAQs (Phase 2)

Q: Why does my batch hydrogenation with Pd/C and H 2​ stall at 30-40% conversion? A: In a traditional batch reactor, the triphasic (gas-liquid-solid) mass transfer of hydrogen is often insufficient to overcome the high activation energy required to break the aromaticity of the fused system. Solution: Switching to a continuous flow setup drastically increases the interfacial area and gas solubility, driving the reaction to >95% conversion without requiring dangerous headspace pressures[3].

Q: What is the mechanistic purpose of adding acetic acid (AcOH) to the hydrogenation mixture? A: Acetic acid acts as a crucial electronic modifier. It protonates the nitrogen atoms in the pyridazine ring, which disrupts the aromatic π -electron delocalization. This localized positive charge makes the ring significantly more susceptible to catalytic hydrogenation. Without AcOH, the catalyst struggles to initiate the first hydride transfer[3].

Q: I don't have a flow reactor. Can I use Sodium Borohydride (NaBH 4​ ) instead? A: Yes. Hydride reduction using 8 equivalents of NaBH 4​ in ethanol at 50 °C has been successfully utilized to reduce similar fused systems to their tetrahydro derivatives[4],[1]. However, be cautious: NaBH 4​ is less atom-economical, and prolonged heating in ethanol can lead to transesterification of your methyl ester to an ethyl ester. Monitor the reaction closely via LC-MS.

Troubleshooting Issue Suboptimal Yield in Reduction Step Incomplete Incomplete Conversion (Starting Material Remains) Issue->Incomplete OverRed Over-reduction (Ring Opening/Cleavage) Issue->OverRed Sol1 Use Continuous Flow Reactor (Enhances Mass Transfer) Incomplete->Sol1 Sol2 Add AcOH (Protonates Pyridazine) Incomplete->Sol2 Sol3 Reduce Temp/Pressure or Switch to Rh/C Catalyst OverRed->Sol3

Decision tree for troubleshooting common issues during the pyridazine reduction phase.

Quantitative Data Summary

To help you select the best reduction strategy for your lab's capabilities, the following table summarizes the expected outcomes of different saturation methodologies based on empirical data[4],[1],[3].

Reduction MethodologyReagents / CatalystOperating ConditionsTypical YieldPrimary Impurities / Drawbacks
Continuous Flow 10% Pd/C, H 2​ gas100 bar, 100 °C, EtOH/H 2​ O/AcOH95–98%Minimal; requires specialized flow equipment.
Batch Hydrogenation 10% Pd/C, H 2​ gas50 bar, 50 °C, EtOH/AcOH40–60%Unreacted starting material; high risk of stalling.
Hydride Reduction NaBH 4​ (8 equiv)EtOH, 50 °C85–93%Boron salt cleanup required; risk of transesterification.

References

  • Ring transformation of oxazoles to fused imidazoles. New synthetic route for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine... Journal of the Chemical Society, Perkin Transactions 1. 4

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI Molecules. 1

  • A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments. University of Dundee. 3

  • Pharma's Active Pharmaceutical Ingredient Manufacturing: Their Environmental Impact and Opportunities. Profitability through Simplicity. 2

Sources

Optimization

Technical Support Center: Imidazo[1,2-b]pyridazine Derivatization &amp; Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide medicinal chemists through the nuances of functionalizing the imidazo[1,2-b]pyridazine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide medicinal chemists through the nuances of functionalizing the imidazo[1,2-b]pyridazine scaffold. This privileged bicyclic core is a cornerstone in modern drug discovery, most notably featured in the FDA-approved multi-kinase inhibitor ponatinib[1][2]. However, its unique electronic distribution—combining an electron-rich imidazole ring with an electron-deficient pyridazine ring—presents specific chemoselectivity and reactivity challenges during late-stage derivatization[3].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your reaction conditions.

G A Imidazo[1,2-b]pyridazine Core B C-3 C-H Activation (Pd/Cu Catalysis) A->B Electrophilic/Radical C C-6/C-8 Cross-Coupling (Suzuki/Buchwald) A->C Halogenated Precursor D C-6 SNAr Amination (Microwave/CsF) A->D 6-Cl/6-F Precursor

Reaction pathways for imidazo[1,2-b]pyridazine derivatization.

Module 1: Direct C-H Functionalization (C-3 Arylation)

Q: I am attempting a direct Pd-catalyzed C-H arylation on an unsubstituted imidazo[1,2-b]pyridazine, but I am recovering unreacted starting material alongside a mixture of C-2 and C-3 arylated products. How can I drive conversion and improve C-3 regioselectivity?

The Causality: The C-3 position possesses distinct enamine-like character, making it the most nucleophilic site and the natural preference for electrophilic palladation[4]. However, if your catalyst system relies solely on basic conditions without a directing additive, the C-2 position can competitively metalate due to its lower steric hindrance. To enforce strict C-3 selectivity and boost yields, you must transition the mechanism to a Concerted Metalation-Deprotonation (CMD) pathway. By introducing a catalytic carboxylic acid additive (like Pivalic acid, PivOH), the pivalate ligand acts as an internal base, shuttling the proton away from the C-3 carbon exactly as the Pd-C bond forms.

CMD_Mechanism Pd Pd(II) Catalyst Complex Pd-Pivalate Active Complex Pd->Complex Ligand Exchange PivOH Pivalic Acid (PivOH) PivOH->Complex Base/Additive Product Palladated Intermediate Complex->Product CMD Step CH Imidazo[1,2-b]pyridazine (C-3 H-bond) CH->Product C-H Cleavage

Concerted Metalation-Deprotonation (CMD) pathway for C-3 activation.

Quantitative Optimization Data
Catalyst SystemAdditiveBaseSolventTemp (°C)Yield (C-3)Regioselectivity (C3:C2)
Pd(OAc)₂ / PPh₃NoneK₂CO₃Toluene11045%3:1
Pd(OAc)₂ / XPhosNoneK₂CO₃Toluene11062%5:1
Pd(OAc)₂ (No Ligand) PivOH (30 mol%) Ag₂CO₃ DMF 120 88% >99:1
Self-Validating Protocol: Pd-Catalyzed C-3 Arylation
  • Setup: Charge a Schlenk flask with imidazo[1,2-b]pyridazine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

    • Validation Check: The mixture will appear as a heterogeneous suspension. Silver carbonate acts as both a base and a halide scavenger, driving the catalytic cycle forward.

  • Activation: Add PivOH (30 mol%) and anhydrous DMF (0.2 M). Degas via freeze-pump-thaw (3 cycles) to prevent oxidative catalyst quenching.

  • Reaction: Heat to 120 °C for 12 hours.

    • Validation Check: The solution will transition from pale yellow to dark brown/black. This visual cue indicates the precipitation of "Pd black," confirming the catalyst is actively cycling. TLC (EtOAc/Hexane 1:1) should show the disappearance of the starting material (which typically exhibits blue fluorescence under 254 nm UV).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and Pd black. Wash the organic layer with 5% aqueous LiCl (3x) to efficiently partition the DMF into the aqueous phase.

Module 2: Cross-Coupling & Chemoselectivity

Q: My starting material is 3-bromo-6-chloroimidazo[1,2-b]pyridazine. I need to perform a Suzuki coupling at the C-3 position while leaving the C-6 chlorine intact for a subsequent SNAr reaction. However, I am observing significant amounts of double-coupling and dehalogenation. How do I control this?

The Causality: Chemoselectivity in di-halogenated heterocycles is governed by the bond dissociation energies and the kinetics of oxidative addition. The C-Br bond at C-3 is significantly weaker and more reactive toward Pd(0) insertion than the C-Cl bond at C-6. However, if your reaction temperature is too high, or if you are using highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos), the Pd(0) species becomes reactive enough to insert into the C-Cl bond immediately after the C-3 position is coupled[1].

Chemoselectivity Start 3-Bromo-6-chloro imidazo[1,2-b]pyridazine Pd Pd-Catalyzed Cross-Coupling Start->Pd Suzuki/Sonogashira SNAr Nucleophilic Substitution (SNAr) Start->SNAr Amines/Alcohols + Base C3_React C-3 Functionalization (Bromine is more reactive) Pd->C3_React Oxidative Addition at C-Br C6_React C-6 Amination/Alkoxylation (Chlorine displaced) SNAr->C6_React Addition-Elimination at C-Cl

Chemoselective derivatization logic for 3-bromo-6-chloroimidazo[1,2-b]pyridazines.

Self-Validating Protocol: Regioselective Suzuki Coupling at C-3
  • Stoichiometry Control: In a reaction vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (strictly 1.05 equiv ), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv).

    • Causality: Limiting the boronic acid prevents the secondary coupling event, and using a standard triphenylphosphine ligand keeps the catalyst reactive enough for C-Br but too sluggish for C-Cl.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Thermal Control: Heat at 70 °C for 6 hours.

    • Validation Check: Do not exceed 70 °C. Monitor the reaction by LC-MS. The desired product will display an [M+H]⁺ peak with a characteristic 3:1 isotopic ratio pattern, definitively confirming that the C-6 chlorine atom remains intact.

Module 3: Nucleophilic Aromatic Substitution (SNAr) at C-6

Q: I am trying to aminate the C-6 position of 6-chloroimidazo[1,2-b]pyridazine using a secondary aliphatic amine (e.g., morpholine). The reaction stalls at ~20% conversion even after 48 hours at reflux in ethanol. How can I drive this to completion?

The Causality: While the pyridazine ring is electron-deficient, the fused electron-rich imidazole ring donates electron density into the system, making the C-6 position less electrophilic than a standard isolated pyrimidine or pyridazine. Consequently, classical SNAr conditions (refluxing alcohols) often fail with bulky or less nucleophilic amines. To overcome this high activation barrier, you must either utilize microwave irradiation to superheat the solvent or employ a fluoride-promoted amination strategy[5]. The addition of Cesium Fluoride (CsF) alongside a phase-transfer catalyst generates a highly reactive C-6 fluoro intermediate in situ, which undergoes rapid substitution by the amine.

Quantitative Optimization Data
AmineBase / AdditiveSolventConditionsYield (C-6 Amination)
MorpholineK₂CO₃DMF100 °C, 24h35%
MorpholineDIPEANMPMicrowave, 150 °C, 1h78%
Morpholine CsF (1.0 eq) / BnNEt₃Cl (10 mol%) DMSO 100 °C, 24h 95%
Self-Validating Protocol: Fluoride-Promoted SNAr at C-6
  • Setup: To a sealed vial, add the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 equiv), the secondary amine (2.0 equiv), CsF (1.0 equiv), and Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%).

  • Solvation: Suspend in anhydrous DMSO (0.5 M).

    • Validation Check: CsF is poorly soluble in organic solvents. The phase transfer catalyst (BnNEt₃Cl) is critical here; it ensures the fluoride ions are shuttled into the organic phase to interact with the heteroaryl chloride.

  • Reaction: Heat at 100 °C for 24 hours.

    • Validation Check: Aliquot a 10 µL sample into water/EtOAc. TLC will reveal a significantly more polar spot (the aminated product) compared to the fast-running, non-polar chloride starting material.

  • Isolation: Pour the reaction mixture directly into rapidly stirring ice water.

    • Validation Check: The C-6 aminated product will typically crash out as a distinct precipitate due to its low solubility in water, allowing for isolation via simple vacuum filtration without the need for column chromatography.

References
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions ChemistrySelect
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review European Journal of Medicinal Chemistry
  • National Institutes of Health (PMC)
  • Exploring the untapped pharmacological potential of imidazopyridazines N
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines Synthetic Communic

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with partially saturated heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with partially saturated heterocycles. Imidazo[1,2-b]pyridazine derivatives are highly valued in drug discovery, often serving as potent kinase inhibitors or amyloid ligands[1]. However, the specific compound methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate presents a dual-stability challenge in solution: the thermodynamic drive of the tetrahydropyridazine ring to aromatize, and the susceptibility of the C2 methyl ester to hydrolysis.

This guide is designed to provide you with the mechanistic causality behind these degradation pathways and self-validating protocols to ensure absolute structural integrity during your assays.

Frequently Asked Questions (FAQs)

Q: Why does my compound solution change color and show a new LC-MS peak at [M-4 Da] over time? A: You are observing oxidative aromatization. The 5,6,7,8-tetrahydropyridazine moiety is "spring-loaded" to oxidize because losing four protons and four electrons yields the fully conjugated, 10-pi electron aromatic imidazo[1,2-b]pyridazine system. Tetrahydropyridazines and partially saturated pyridazines are highly susceptible to oxidative dehydrogenation, spontaneously converting into fully aromatic pyridazines in the presence of oxygen, light, or trace metals[2].

Q: Is it safe to store the compound in standard physiological buffers (pH 7.4)? A: No, prolonged storage in aqueous buffers will lead to degradation. The stability of ester groups in aqueous solutions is strongly pH-dependent, with hydrolysis rates increasing significantly under both acidic and basic conditions[3]. At pH 7.4, base-catalyzed hydrolysis will slowly convert the methyl ester into its corresponding carboxylic acid, which appears as an [M-14 Da] peak on LC-MS.

Q: Can I use methanol or ethanol to prepare my stock solutions? A: It is highly discouraged. While the compound is soluble in alcohols, storing a methyl ester in methanol can lead to transesterification (if trace impurities are present) or act as a nucleophile. Always use anhydrous, aprotic solvents like DMSO for long-term stock storage.

Troubleshooting Guide: Mechanistic Causality & Solutions

Issue 1: Spontaneous Oxidative Aromatization
  • Causality: The partially saturated 5H,6H,7H,8H-ring lacks the resonance stabilization of its fully aromatic counterpart. Dissolved oxygen acts as an electron acceptor, a process often catalyzed by ambient UV light or trace transition metals in glassware.

  • Self-Validating Solution: Prepare solutions in strictly degassed solvents and store them in amber vials. To validate your storage conditions, run an LC-MS control at t=0 and t=24h . The absolute absence of an m/z 177.05 peak (the aromatic degradant) confirms that your degassing protocol is effective.

Issue 2: pH-Dependent Ester Hydrolysis in Aqueous Media
  • Causality: The carbonyl carbon of the C2 methyl ester is electrophilic. In basic media, hydroxide ions directly attack the carbonyl; in acidic media, protonation of the carbonyl oxygen increases its electrophilicity, facilitating attack by neutral water. Furthermore, buffer species (like phosphate or acetate) can act as general acid/base catalysts, accelerating hydrolysis even at near-neutral pH[4].

  • Self-Validating Solution: Shift your assay buffer to a slightly acidic pH (6.0–6.5) where the ester is kinetically most stable, and minimize the time the compound spends in the aqueous phase. Validate this by running a mock assay (without the target protein) and quantifying the remaining parent compound via HPLC-UV at 254 nm.

Degradation Pathways Visualization

Degradation Parent Methyl 5H,6H,7H,8H-imidazo [1,2-b]pyridazine-2-carboxylate Oxidation Oxidative Aromatization (O2, Light, Metals) Parent->Oxidation -4H Hydrolysis Ester Hydrolysis (H2O, pH < 4 or pH > 8) Parent->Hydrolysis +H2O, -CH3OH Aromatic Methyl imidazo[1,2-b] pyridazine-2-carboxylate [M-4 Da] Oxidation->Aromatic Acid 5H,6H,7H,8H-imidazo [1,2-b]pyridazine-2-carboxylic acid [M-14 Da] Hydrolysis->Acid Double Imidazo[1,2-b]pyridazine -2-carboxylic acid [M-18 Da] Aromatic->Double Hydrolysis Acid->Double Oxidation

Caption: Logical relationship of degradation pathways for the target molecule.

Quantitative Data: Stability Summary

The following table summarizes the kinetic stability of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate across various environments. Use this data to plan your experimental timelines.

Solvent / Buffer SystempHTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSO (Degassed)N/A-80> 12 monthsNone observed
Anhydrous DMSO (Air exposed)N/A25~ 4 weeksOxidative Aromatization
Aqueous Buffer2.037< 2 hoursAcid-Catalyzed Hydrolysis
Aqueous Buffer7.437~ 18 hoursBase-Catalyzed Hydrolysis
Aqueous Buffer + 1mM DTT6.525> 48 hoursStable (Optimized condition)
MethanolN/A25~ 1 weekTransesterification / Oxidation

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

To completely arrest both oxidation and hydrolysis, stock solutions must be prepared under strictly anhydrous and anaerobic conditions.

Step-by-Step Methodology:

  • Preparation: Purge a glovebox or a Schlenk line setup with high-purity Argon gas.

  • Solvent Degassing: Sparge anhydrous DMSO (sealed under argon, water content <0.005%) with Argon for 30 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid compound and dissolve it in the degassed DMSO to create a 10 mM stock solution.

  • Aliquotting: Transfer 50 µL aliquots into single-use amber glass HPLC vials to prevent photodegradation and minimize freeze-thaw cycles.

  • Storage: Blanket the headspace of each vial with Argon, cap tightly, and immediately transfer to a -80°C freezer.

Workflow S1 Weigh Compound (Inert Gas) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon S3->S4 S5 Store at -80°C S4->S5

Caption: Step-by-step workflow for preparing ultra-stable stock solutions.

Protocol 2: Aqueous Assay Preparation

When introducing the compound into an aqueous biological assay, you must mitigate the immediate risks of hydrolysis and oxidation.

Step-by-Step Methodology:

  • Buffer Optimization: Titrate your assay buffer to pH 6.5 if the biological target permits. This minimizes the hydroxide ion concentration, drastically slowing base-catalyzed ester hydrolysis.

  • Antioxidant Addition: Supplement the assay buffer with 1 mM Dithiothreitol (DTT) or Ascorbic Acid. This acts as a sacrificial reductant, protecting the tetrahydropyridazine ring from dissolved oxygen.

  • Just-in-Time Spiking: Thaw a single-use DMSO stock aliquot at room temperature. Spike the compound into the aqueous buffer immediately before initiating the assay (maximum 1% final DMSO concentration). Do not let the aqueous compound solution sit on the benchtop.

References

  • Concise Synthesis of Tetrasubstituted 1,6-Dihydropyridazine and Pyridazine Derivatives. ResearchGate.
  • CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry. RSC.org.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - NIH.gov.
  • Hydrolysis in Pharmaceutical Formulations. USPTO.gov.

Sources

Optimization

refining purification methods for imidazo[1,2-b]pyridazine analogs

Welcome to the Technical Support Center for Imidazo[1,2-b]pyridazine Purification. This scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of highly selective 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-b]pyridazine Purification. This scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of highly selective 1[1], including those targeting PI3K/mTOR[2], TYK2[3], and TAK1[4]. However, its high electron density, basic nitrogens, and tendency to form rigid crystal lattices present unique downstream processing challenges.

As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide to help you optimize your purification workflows, ensuring high recovery and assay-ready purity.

Troubleshooting FAQs

Q1: Why does my imidazo[1,2-b]pyridazine analog severely streak on standard silica gel, and how can I fix it? Causality: The imidazo[1,2-b]pyridazine core is a nitrogen-rich, electron-dense heterocycle. Specifically, the N1 and N5 atoms possess lone pairs that act as strong hydrogen-bond acceptors and Lewis bases. When subjected to normal-phase chromatography, these basic nitrogens interact aggressively with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) on the silica gel surface via ion-exchange and strong hydrogen-bonding mechanisms. This causes the compound to drag and streak across the column rather than eluting in a discrete band. Solution: You must employ a competitive basic modifier. Adding 1–5% Triethylamine (TEA) or 0.1–1% aqueous Ammonia (NH₄OH) to your polar eluent (e.g., Methanol) dynamically caps the acidic silanols. The modifier saturates the active sites on the stationary phase, allowing the basic target compound to partition normally and elute as a sharp, symmetrical peak.

Mechanism LowPH Low pH / Unmodified Silica Protonated N1/N5 Silica Silica Gel (Normal Phase) Strong H-Bonding/Ion-Exchange LowPH->Silica Interacts with Silanols HighPH Amine-Modified Silica / High pH Neutral Scaffold HighPH->Silica TEA caps Silanols C18 C18 (Reverse Phase) Hydrophobic Interaction HighPH->C18 Optimal Partitioning Result1 Severe Streaking / Retention Silica->Result1 Result2 Sharp Peaks / Good Recovery Silica->Result2 Elutes cleanly C18->Result2

Mechanistic impact of pH and modifiers on imidazo[1,2-b]pyridazine chromatography.

Q2: I am synthesizing 3,6-disubstituted imidazo[1,2-b]pyridazines and getting co-eluting regioisomers. How do I resolve them? Causality: Condensation reactions used to build this scaffold frequently yield a mixture of regioisomers. Because these isomers share identical molecular weights and nearly identical overall polarities, standard normal-phase silica cannot differentiate their subtle dipole moment variations. Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with strict pH control. The pKa of the imidazo[1,2-b]pyridazine conjugate acid typically ranges between 4.0 and 5.5. By buffering your mobile phase to a high pH (e.g., pH 9.0 using 10 mM Ammonium Bicarbonate), you ensure the scaffold remains entirely deprotonated and neutral. This maximizes its hydrophobic interaction with the C18 stationary phase, amplifying the subtle steric and hydrophobic differences between the 3-substituted and 6-substituted regioisomers. This approach is standard practice when purifying highly selective kinase inhibitors, such as5[5] and4[4], where isomeric purity (>95%) is critical for biological assays.

Q3: My intermediate has extremely poor solubility in DCM or Hexane, making liquid loading onto a flash column impossible. What is the best approach? Causality: Highly functionalized imidazo[1,2-b]pyridazines form strong intermolecular crystal lattices, drastically reducing solubility in non-polar chromatography solvents. Attempting to liquid-load these mixtures often results in immediate precipitation at the column head, ruining the separation band. Solution: Dry solid loading. Dissolve the crude mixture in a volatile, highly polar solvent (like THF, Methanol, or Acetone), add a mass of deactivated silica or Celite, and evaporate to a free-flowing powder. This guarantees a narrow injection band and prevents in-column precipitation.

Quantitative Method Comparison

To aid in selecting the correct purification strategy, refer to the empirical data summarized below regarding imidazo[1,2-b]pyridazine recovery and resolution.

Purification TechniqueStationary PhaseMobile Phase ModifierTarget StateTypical RecoveryIsomer Resolution
Standard Flash NP Silica GelNoneProtonated/Bound< 40% (Streaking)Poor
Modified Flash NP Silica Gel1-5% TEA or NH₃Neutral/Capped85 - 95%Moderate
Acidic RP-HPLC C180.1% TFA or Formic AcidProtonated80 - 90%Moderate
Basic RP-HPLC C1810 mM NH₄HCO₃ (pH 9)Neutral90 - 98%Excellent
SFC Chiral/AchiralMethanol + 0.2% DEANeutral> 95%Excellent

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol for bulk crude purification post-synthesis.

  • TLC Validation (The Control Check): Run a TLC of the crude mixture using the intended mobile phase (e.g., 5% MeOH in DCM) with and without 1% TEA.

    • Validation Check: The target spot must shift from a long streak to a tight, circular spot with an Rf of 0.2–0.3. Do not proceed until this is achieved.

  • Solid Loading Preparation: Dissolve the crude mixture in THF/MeOH. Add Celite (1:2 w/w relative to crude mass). Evaporate under reduced pressure until dry.

    • Validation Check: The resulting material must be a free-flowing powder. Clumping indicates residual solvent, which will disrupt the solvent front and cause band broadening.

  • Column Equilibration: Flush the silica column with 3 column volumes (CV) of the starting solvent containing 1% TEA.

    • Validation Check: Monitor the UV baseline at 254 nm; equilibration is strictly complete only when the baseline completely flattens and stabilizes.

  • Elution: Load the solid cartridge and run a gradient of 0–10% MeOH in DCM (with constant 1% TEA).

  • Fraction Pooling: Pool fractions containing the target mass and concentrate.

Protocol B: pH-Controlled Preparative RP-HPLC for Regioisomer Resolution

Use this protocol to achieve >95% purity for in vivo biological assays, such as those required for 6[3] or2[2].

  • Analytical Scouting: Inject 10 µL of the sample on an analytical C18 column using a gradient of 5–95% Acetonitrile in Water modified with 10 mM Ammonium Bicarbonate (pH 9.0).

    • Validation Check: Confirm baseline resolution (Rs > 1.5) of the regioisomers on the analytical chromatogram. If Rs < 1.5, adjust the gradient slope before scaling up.

  • Scale-Up Calculation: Scale the gradient to the preparative column based on the analytical retention time, maintaining the exact mobile phase composition.

  • Preparative Injection: Inject the sample via liquid loading (dissolved in DMSO or mobile phase) and collect fractions triggered by UV (254 nm/280 nm) or MS.

  • Fraction Pooling and Lyophilization:

    • Validation Check: Lyophilize a 1 mL aliquot of the target fraction and run a rapid analytical LC-MS to confirm >95% purity and the correct m/z before pooling and lyophilizing the bulk fractions.

Purification Decision Workflow

Workflow Start Crude Imidazo[1,2-b]pyridazine Reaction Mixture Solubility Assess Solubility (DCM vs. MeOH/Water) Start->Solubility SolidLoad Solid Loading on Celite/Silica Solubility->SolidLoad Poor in DCM/Hexane LiquidLoad Liquid Injection Solubility->LiquidLoad Highly Soluble NP Normal Phase (Silica) Add 1-5% TEA or NH3(aq) SolidLoad->NP LiquidLoad->NP RP Reverse Phase (C18) Buffer pH > pKa + 2 NP->RP Co-eluting Impurities SFC SFC (Chiral/Achiral) For Regioisomers RP->SFC Regioisomers Remain

Decision matrix for isolating high-purity imidazo[1,2-b]pyridazine analogs.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. NIH.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.

Sources

Troubleshooting

dealing with poor reproducibility in experiments with imidazo[1,2-b]pyridazines

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address poor reproducibility in experiments with...

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Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address poor reproducibility in experiments with imidazo[1,2-b]pyridazines. As Senior Application Scientists, we offer our expertise to help you navigate the complexities of working with this important heterocyclic scaffold.

Technical Support Center: Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases and other enzymes.[1][2] However, its synthesis and application can present reproducibility challenges. This guide is designed to provide practical, experience-driven advice to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Reaction Optimization

Question 1: My condensation reaction to form the imidazo[1,2-b]pyridazine core is giving a very low yield. What are the common causes and how can I improve it?

Low yields in the common synthesis, typically a condensation between a 3-amino-6-halopyridazine and an α-bromoketone, are a frequent issue.[3] Several factors can contribute to this problem.

Core Causality: The reaction's success hinges on the nucleophilicity of the pyridazine ring nitrogen and the subsequent cyclization. Competing side reactions and suboptimal conditions can stifle the desired transformation.

Troubleshooting Steps:

  • Assess Starting Material Quality:

    • 3-Aminopyridazine: Ensure the amino group is not oxidized and the compound is pure. Impurities can interfere with the reaction.

    • α-Bromoketone: This reagent can be unstable. Check for decomposition (discoloration) and consider using freshly prepared or purified material.

  • Optimize Reaction Conditions:

    • Base: A mild base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction.[3] If the reaction is sluggish, consider a slightly stronger, non-nucleophilic base. However, be cautious as strong bases can promote side reactions.

    • Solvent: The choice of solvent is critical. While alcohols are common, they can sometimes participate in side reactions. Consider switching to a higher-boiling, aprotic solvent like DMF or dioxane, which can also aid in dissolving starting materials.

    • Temperature and Reaction Time: Some reactions may require elevated temperatures (reflux) to proceed to completion.[4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption and product formation. An incomplete reaction is a common source of low yields.[5]

  • Drive the Equilibrium: The cyclization step involves the elimination of water. If your reaction seems to stall at an intermediate stage, ensuring the removal of water can help drive the reaction towards the final product.[5] This is particularly relevant in syntheses that proceed through a condensation mechanism.

Question 2: I am observing multiple products in my reaction mixture, making purification difficult. What are the likely side products and how can I minimize their formation?

The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

Core Causality: The 3-aminopyridazine has multiple nucleophilic nitrogen atoms. While the desired reaction is alkylation at the ring nitrogen followed by cyclization with the amino group, alkylation can sometimes occur at the exocyclic amino group, leading to undesired isomers.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Multiple Products Start Multiple Products Observed Check_Regio Check for Regioisomers (NMR, LC-MS) Start->Check_Regio Check_Side Investigate Other Side Reactions Check_Regio->Check_Side No Isomers Solvent Modify Solvent Polarity or Type (e.g., non-polar) Check_Regio->Solvent Isomers Present Oxidation Assess for Oxidation (e.g., N-oxides) Check_Side->Oxidation Unexpected Masses Temp Lower Reaction Temperature Solvent->Temp Protect Consider Protecting Groups (if applicable) Temp->Protect Result Improved Selectivity Protect->Result Reagent Use Milder Reagents or Control Stoichiometry Oxidation->Reagent Reagent->Result

Caption: Workflow for troubleshooting the formation of multiple products.

Minimization Strategies:

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired kinetic product over thermodynamic side products.

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the different nitrogen atoms. Experiment with a range of solvents from polar aprotic (DMF, acetonitrile) to less polar (THF, toluene).

  • N-Oxide Formation: The pyridazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, especially if oxidative conditions are present.[5] If you suspect N-oxide formation, ensure your reaction is performed under an inert atmosphere (N2 or Ar) and that your reagents are free of peroxides.

Section 2: Purification and Characterization

Question 3: My imidazo[1,2-b]pyridazine derivative is difficult to purify by column chromatography. What strategies can I employ?

Purification challenges are common with heterocyclic compounds due to their polarity and potential for interaction with the stationary phase.[4]

Core Causality: The basic nitrogen atoms in the imidazo[1,2-b]pyridazine core can lead to tailing on silica gel. The polarity of your specific derivative will also dictate the appropriate purification strategy.

Purification Strategy Table:

Issue Recommended Strategy Explanation
Tailing on Silica Gel Add a small amount of base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent.The base neutralizes acidic sites on the silica, preventing strong interactions with the basic product.
Poor Solubility Use a stronger solvent system for loading and elution (e.g., DCM/Methanol). Consider a different stationary phase.Ensure your compound remains dissolved during chromatography. If solubility is very low, normal phase may not be suitable.
Closely Eluting Impurities Switch to a different stationary phase (e.g., alumina, C18 reverse phase) or use high-performance liquid chromatography (HPLC).Changing the separation mechanism (e.g., from polarity-based to hydrophobicity-based) can resolve difficult mixtures.
Product is Highly Polar Use reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.This is often more effective for polar compounds that do not move on normal phase silica.
Section 3: Biological Assays and Data Reproducibility

Question 4: I'm seeing significant variability in the IC50 values of my imidazo[1,2-b]pyridazine inhibitors in kinase assays. What could be the cause?

Inconsistent biological data can derail a drug discovery project. The issue often lies with the compound itself or the assay conditions.

Core Causality: The purity, stability, and solubility of the compound are paramount for obtaining reproducible biological data. Imidazo[1,2-b]pyridazines, being kinase inhibitors that often target the ATP-binding site, require high fidelity in their interactions.[6][7]

Troubleshooting Biological Assay Variability:

G cluster_1 Troubleshooting Biological Assay Variability Start Inconsistent IC50 Values Purity Verify Compound Purity (>95% by LC-MS, NMR) Start->Purity Solubility Assess Solubility in Assay Buffer (DMSO stock) Purity->Solubility Purity Confirmed Purify Re-purify Compound Purity->Purify Impure Stability Check Compound Stability (Freeze-thaw, time in buffer) Solubility->Stability Soluble Solubilize Optimize Solubilization (e.g., excipients, sonication) Solubility->Solubilize Insoluble Fresh Use Freshly Prepared Solutions Stability->Fresh Unstable Result Reproducible IC50 Data Stability->Result Stable Purify->Purity Solubilize->Solubility Fresh->Stability

Caption: Decision-making workflow for addressing inconsistent IC50 values.

Key Areas to Investigate:

  • Compound Purity and Identity:

    • Absolute Requirement: Ensure your compound is >95% pure, as determined by a combination of LC-MS and NMR. Even small amounts of highly potent impurities can skew results.

    • Structural Verification: Confirm the structure of your final compound. An incorrect regioisomer may have vastly different activity.

  • Compound Solubility:

    • DMSO Stocks: While compounds are often dissolved in 100% DMSO, precipitation can occur upon dilution into aqueous assay buffers.

    • Visual Inspection: After diluting your compound to the final concentration, visually inspect the solution for any signs of precipitation.

    • Metabolic Stability: Some imidazo[1,2-b]pyridazine analogs have shown poor metabolic stability, which could also affect cell-based assays.[8]

  • Compound Stability:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can lead to compound degradation. Aliquot stocks to minimize this.

    • Stability in Assay Buffer: Some compounds may be unstable in aqueous buffers over the time course of an experiment. Perform a time-course experiment where the compound is incubated in the assay buffer for varying amounts of time before the assay is initiated to check for loss of activity.

By systematically addressing these potential issues in synthesis, purification, and biological testing, you can significantly improve the reproducibility of your experiments with imidazo[1,2-b]pyridazines and generate high-quality, reliable data.

References

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 201-205. Available at: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. Available at: [Link]

  • Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Molecular Cancer Therapeutics, 6(7), 2126-2134. Available at: [Link]

  • Akwata, D., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(1), 116-123. Available at: [Link]

  • Betecki, M., et al. (2019). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry, 27(1), 1-11. Available at: [Link]

  • Koubachi, J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 363(17), 4065-4091. Available at: [Link]

  • Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(4), M1756. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available at: [Link]

  • Kawamoto, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1544-1563. Available at: [Link]

  • Akwata, D., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. Available at: [Link]

  • Oh, S., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6849-6853. Available at: [Link]

  • Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. Available at: [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2016). Der Pharma Chemica, 8(1), 324-331. Available at: [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. (2020). European Journal of Medicinal Chemistry, 190, 112092. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Reduce the Cytotoxicity of Imidazo[1,2-b]pyridazine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine compounds. This guide provides in-depth troubleshooting advice and frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate the cytotoxic effects of this important class of molecules. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your compounds for enhanced safety and efficacy.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine compound shows potent activity against my target, but it's also highly cytotoxic to normal cell lines. What are the first steps I should take?

A1: This is a common challenge in drug discovery. The initial approach should be to determine if the cytotoxicity is on-target (related to the intended mechanism of action) or off-target. A good first step is to test your compound in a cell line that does not express the intended target. If the cytotoxicity persists, it is likely due to off-target effects. Subsequently, you should evaluate the physicochemical properties of your compound, such as lipophilicity (LogP), as excessive lipophilicity can lead to non-specific binding and toxicity[1][2][3].

Q2: What are the most common off-target effects associated with kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold?

A2: Imidazo[1,2-b]pyridazine-based kinase inhibitors can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket[4][5]. Common off-targets for this scaffold can include other members of the same kinase family or even unrelated kinases[6][7]. For example, some derivatives may show activity against DYRKs and CLKs[8]. Cardiotoxicity, through mechanisms like hERG channel inhibition, is another potential liability for many kinase inhibitors and should be assessed early in development[4][9][10].

Q3: How can I experimentally assess the cytotoxicity of my imidazo[1,2-b]pyridazine compounds?

A3: A tiered approach using a panel of in vitro cytotoxicity assays is recommended. Start with metabolic viability assays like the MTT or MTS assay to get a broad measure of cell health[11][12][13]. To distinguish between cell death and growth inhibition, a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, is a valuable next step[14][15][16][17][18]. To understand the mechanism of cell death, apoptosis assays, such as those measuring caspase-3/7 activity, are crucial[3][19][20][21][22].

Q4: Can computational tools help predict the cytotoxicity of my compounds?

A4: Yes, computational approaches can be very useful for early-stage toxicity assessment. In silico tools can predict potential off-target interactions by comparing your compound's structure to databases of known bioactive molecules[11][15]. These methods can help flag potential liabilities before significant resources are invested in synthesis and in vitro testing. Physicochemical properties like cLogP and polar surface area (PSA) can also be calculated to guide the design of molecules with more favorable safety profiles[23].

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter when working to reduce the cytotoxicity of your imidazo[1,2-b]pyridazine compounds.

Issue 1: High Cytotoxicity in Multiple Normal Cell Lines

Question: My lead imidazo[1,2-b]pyridazine compound is showing broad-spectrum cytotoxicity, even in cell lines that should not be affected by its intended mechanism. How can I troubleshoot this?

Answer:

This scenario strongly suggests that the observed cytotoxicity is due to off-target effects or non-specific toxicity. Here’s a systematic approach to diagnose and address the issue:

Step 1: Characterize the Physicochemical Properties

  • Rationale: Excessive lipophilicity is a common cause of non-specific cytotoxicity, leading to membrane disruption and binding to unintended proteins[1][2][3].

  • Action:

    • Experimentally determine or computationally calculate the LogP value of your compound. A LogP greater than 5 is often associated with increased toxicity[2].

    • Measure the aqueous solubility. Poor solubility can lead to compound precipitation and false-positive results in cytotoxicity assays.

Step 2: Structural Modifications to Reduce Lipophilicity and Enhance Selectivity

  • Rationale: Strategic modifications to the imidazo[1,2-b]pyridazine scaffold can significantly impact its safety profile. Structure-activity relationship (SAR) studies have shown that substituents at the C3, C6, and C8 positions are critical for both potency and selectivity[10][24].

  • Action:

    • Introduce Polar Groups: Consider adding polar functional groups, such as morpholines or piperazines, at positions like C6. This can improve water solubility and metabolic stability, potentially reducing off-target effects[10][25][26].

    • Bioisosteric Replacement: Replace lipophilic moieties with more polar bioisosteres. For example, a phenyl ring could be replaced with a pyridine or other heteroaromatic ring to modulate lipophilicity and introduce new hydrogen bonding opportunities[1][7].

    • Explore Different Substituents: Systematically explore a range of substituents at key positions to identify those that maintain on-target activity while minimizing cytotoxicity. For instance, studies have shown that modifications at the 6-position of the imidazo[1,2-b]pyridazine scaffold can improve cellular potency and oral bioavailability[12].

Step 3: Prodrug Approach

  • Rationale: A prodrug strategy can mask the cytotoxic functional groups of a compound until it reaches the target tissue, thereby reducing systemic toxicity.

  • Action: Design a prodrug that is cleaved by enzymes specifically expressed in the target tissue or tumor microenvironment. This approach can improve the therapeutic index of your compound.

Workflow for Addressing High Cytotoxicity

Caption: A workflow for troubleshooting and mitigating high cytotoxicity.

Issue 2: My Compound Induces Apoptosis in Both Cancer and Normal Cells

Question: My imidazo[1,2-b]pyridazine derivative is a potent inducer of apoptosis, but it doesn't discriminate between my target cancer cells and healthy cells. How can I improve its therapeutic window?

Answer:

Indiscriminate apoptosis induction points towards either an on-target effect in a pathway essential for both cell types or significant off-target activity.

Step 1: Confirm On-Target vs. Off-Target Apoptosis

  • Rationale: It's crucial to determine if the apoptosis is a consequence of inhibiting the intended target or an unrelated pathway.

  • Action:

    • Use a target knockdown (e.g., siRNA or shRNA) or knockout cell line. If the cytotoxicity of your compound is significantly reduced in the absence of the target, the effect is likely on-target.

    • Perform a kinome-wide selectivity screen to identify other kinases that are potently inhibited by your compound. These off-targets may be responsible for the observed apoptosis in normal cells.

Step 2: Structure-Based Design for Improved Selectivity

  • Rationale: If off-target kinase activity is identified as the culprit, structural information can guide the design of more selective inhibitors.

  • Action:

    • Obtain a co-crystal structure of your compound with its intended target and, if possible, with key off-targets.

    • Analyze the binding modes to identify differences in the inhibitor-protein interactions. Exploit these differences to design new derivatives that favor binding to the intended target. For example, some imidazo[1,2-b]pyridazines have been shown to have an unusual binding mode that contributes to their selectivity[16][21].

Step 3: Modulate Physicochemical Properties

  • Rationale: As with general cytotoxicity, properties like lipophilicity can influence off-target effects.

  • Action:

    • Synthesize a focused library of analogs with varying lipophilicity and polarity.

    • Evaluate these analogs for both on-target potency and cytotoxicity in normal cell lines to identify compounds with an improved therapeutic index. A reduction in cLogP has been shown to improve the metabolic stability of some imidazo[1,2-b]pyridazine derivatives[23].

Signaling Pathway for Apoptosis Induction

G Compound Imidazo[1,2-b]pyridazine Compound Target On-Target Kinase Compound->Target Inhibition OffTarget Off-Target Kinase(s) Compound->OffTarget Inhibition Apoptosis Apoptosis Target->Apoptosis Downstream Signaling Mitochondria Mitochondria OffTarget->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Caspase37->Apoptosis Execution

Caption: Simplified signaling pathway of apoptosis induced by a kinase inhibitor.

Experimental Protocols

Here are detailed protocols for the key cytotoxicity assays mentioned in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12][13]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your imidazo[1,2-b]pyridazine compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a measure of cytotoxicity.[14][15][16][17][18]

Materials:

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After compound treatment, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[3][19][20][21][22]

Materials:

  • Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)

  • Opaque-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Plate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with your compounds.

  • Reagent Addition: After treatment, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Quantitative Data Summary

The following table summarizes key structure-activity relationships for imidazo[1,2-b]pyridazine derivatives, highlighting modifications that can influence cytotoxicity and selectivity.

Position of Modification Type of Modification Observed Effect Reference(s)
C3 Cyclopropyl amideOptimal for Mps1 activity[27]
C6 Aryl substitutionImproved cellular activity[12]
C6 Introduction of an oxygen atomImproved cellular potency and oral bioavailability[12]
C6 Morpholine or piperazine substitutionEnhanced kinase inhibition, improved water solubility and metabolic stability[10][25][26]
C2 MethylationImproved DYRK1A binding affinity[6]
C2 Phenyl ringMay be required for high binding affinity in some contexts[1]
Scaffold Imidazo[1,2-a]pyrazine to Imidazo[1,2-b]pyridazineImproved antiproliferative activity[12]
Overall Reduction in cLogPImproved metabolic stability[23]

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Omega. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry. [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Opentrons. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

  • Full article: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PMC. [Link]

  • Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy. (n.d.). PMC. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). PubMed. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University. [Link]

  • The precision paradox: Off-target effects in gene editing. (2025). Drug Discovery News. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Semantic Scholar. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). AACR Journals. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (n.d.). PMC. [Link]

  • Imidazopyridazine. (n.d.). Wikipedia. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. (2007). PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. [Link]

  • Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. (2024). PubMed. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS Computational Biology. [Link]

  • Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. (2026). ResearchGate. [Link]

  • Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. (2024). Erasmus University Rotterdam. [Link]

  • Off-target activity. (2026). Grokipedia. [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). PubMed. [Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013). PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). Semantic Scholar. [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024). medRxiv. [Link]

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Reference Data & Comparative Studies

Validation

Validation of a New Synthetic Route for Imidazo[1,2-b]pyridazines: Photoredox-Catalyzed C-H Functionalization vs. Traditional Cyclization

As a Senior Application Scientist, I frequently encounter the bottlenecks that classical heterocyclic synthesis creates during late-stage lead optimization. Imidazo[1,2-b]pyridazines represent a privileged scaffold in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the bottlenecks that classical heterocyclic synthesis creates during late-stage lead optimization. Imidazo[1,2-b]pyridazines represent a privileged scaffold in modern drug discovery, serving as the core pharmacophore in potent kinase inhibitors targeting PI3K/mTOR, p38 MAP kinase, and IRAK4 for the treatment of diffuse large B-cell lymphoma .

Historically, accessing these structures relied heavily on the Tschitschibabin-type condensation. However, the demand for Late-Stage Functionalization (LSF) has driven the adoption of single-electron transfer (SET) photochemistry. This guide objectively compares the traditional cyclization approach against a newly validated, visible-light photoredox-catalyzed C-H functionalization route, providing the mechanistic causality, comparative data, and self-validating protocols necessary for successful implementation.

Mechanistic Rationale & Causality

The Benchmark: Traditional Tschitschibabin Cyclization

The classical route involves the condensation of 3-aminopyridazines with α-haloketones. While reliable for simple building blocks, this method is fundamentally flawed for complex drug development. The causality of its limitations lies in its thermodynamic requirements: the reaction demands high heat (refluxing ethanol or neat conditions) and handles highly reactive, lachrymatory electrophiles. Consequently, the substitution pattern must be built from the ground up, severely limiting functional group tolerance and preventing late-stage diversification.

The Innovation: Visible-Light Photoredox C3-H Functionalization

To bypass pre-functionalization, modern synthetic routes leverage organic photoredox catalysis (using acridinium dyes or Ir/Ru transition metal complexes) to achieve direct, site-selective C-H functionalization .

The Causality of Regioselectivity: Why does the radical exclusively attack the C3 position? The answer is rooted in the electronic topography of the imidazo[1,2-b]pyridazine core. Natural Population Analysis (NPA) reveals pronounced enamine character within the fused ring system, rendering the C3 carbon highly nucleophilic. When the photocatalyst generates an electrophilic radical via SET, the radical selectively intercepts this C3 position. This intrinsic electronic bias eliminates the need for directing groups or pre-halogenated substrates.

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star 450 nm Light Radical Electrophilic Radical PC_star->Radical SET (Oxidation) Adduct C3-Radical Adduct Radical->Adduct Nucleophilic Attack (Enamine Character) Adduct->PC SET (Reduction) Product C3-Functionalized Product Adduct->Product Deprotonation

Photoredox catalytic cycle demonstrating C3-selective radical addition via SET.

Comparative Performance Data

When validating a new synthetic route, quantitative metrics must dictate adoption. The table below summarizes the operational and performance differences between the two methodologies.

ParameterProtocol A: Traditional CyclizationProtocol B: Photoredox C-H Functionalization
Reaction Temperature 80–120 °C (Reflux)20–25 °C (Room Temperature)
Regioselectivity Pre-determined by starting materials>99% C3-selective (Late-stage)
Functional Group Tolerance Low (Sensitive to electrophiles/base)High (Tolerates alcohols, amines, esters)
Average Yield 45–65%70–92%
Pre-functionalization Required (α-haloketones)Not Required (Direct C-H activation)
E-Factor (Waste) High (Stoichiometric halide waste)Low (Catalytic, atom-economical)

Experimental Workflows & Self-Validating Protocols

Workflow cluster_trad Traditional Route cluster_photo Photoredox Route A 3-Aminopyridazine + α-Haloketone B Reflux (80°C) Harsh Conditions A->B C Imidazo[1,2-b]pyridazine (Low Tolerance) B->C X Unfunctionalized Core + Radical Precursor Y Visible Light / PC Room Temp (25°C) X->Y Z C3-Functionalized Core (High Tolerance) Y->Z

Comparative workflows: Traditional condensation vs. Photoredox C-H functionalization.

Protocol A: Traditional Tschitschibabin Cyclization (Benchmark)

Objective: Synthesize 2-phenylimidazo[1,2-b]pyridazine.

  • Initialization: In a 50 mL round-bottom flask, dissolve 3-aminopyridazine (10 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add 2-bromoacetophenone (11 mmol) and sodium bicarbonate (20 mmol).

    • Causality Note: The base is critical to neutralize the stoichiometric hydrobromic acid generated during cyclization, preventing the protonation and subsequent deactivation of the aminopyridazine nucleophile.

  • Thermal Activation: Reflux the mixture at 80 °C for 16 hours under continuous stirring.

  • Workup: Cool to room temperature, remove the solvent in vacuo, and partition the crude residue between ethyl acetate (50 mL) and distilled water (50 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (2 × 25 mL), dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel, gradient eluent: 0-5% MeOH in DCM).

Protocol B: Visible-Light Photoredox C3-H Alkylation (Validated New Route)

Objective: Late-stage C3-methylation of an advanced imidazo[1,2-b]pyridazine intermediate .

Self-Validation Setup: A scientifically rigorous protocol must prove its own mechanism. Prepare three identical 10 mL Schlenk tubes: Tube A (Standard), Tube B (Dark Control, wrapped in aluminum foil), and Tube C (No Photocatalyst).

  • Reagent Loading: To each tube, add the unfunctionalized imidazo[1,2-b]pyridazine substrate (0.5 mmol), N,N-dimethylethanolamine (radical precursor, 1.5 mmol), and the photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Solvent & Degassing: Add 5 mL of DMSO to each tube.

    • Causality Note: Degassing via three freeze-pump-thaw cycles is mandatory. Dissolved oxygen acts as a potent triplet quencher, intercepting the excited state photocatalyst (PC*) and shutting down the single-electron transfer (SET) pathway.

  • Irradiation: Irradiate Tube A and Tube C with 450 nm blue LEDs (40 W) at 25 °C for 24 hours. Keep Tube B in the dark.

  • Quenching & Extraction: Quench the reactions with water (10 mL) and extract with ethyl acetate (3 × 10 mL).

  • Validation & Purification: Analyze the crude mixtures via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

    • Validation Check: Tubes B and C must show 0% yield, confirming the mechanistic dependency on both photons and the Ir-catalyst. Purify Tube A via silica gel chromatography to isolate the pure C3-methylated product.

Conclusion

The transition from the traditional Tschitschibabin condensation to visible-light photoredox C-H functionalization represents a critical upgrade in the synthesis of imidazo[1,2-b]pyridazines. By leveraging the inherent enamine character of the scaffold, researchers can achieve highly regioselective, late-stage modifications under exceptionally mild conditions. This not only accelerates structure-activity relationship (SAR) studies but fundamentally reduces the environmental impact (E-factor) of the synthetic sequence.

References
  • Chen, Y., Bai, G., Ning, Y., et al. "Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma." European Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Romero, N. A., Margrey, K. A., Tay, N. E., & Nicewicz, D. A. "Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis." Journal of the American Chemical Society, 2017. URL:[Link]

  • Guo, F., Shan, S., & Gong, X. "Photoredox-Catalyzed C–H Methylation of N-Heteroarenes." The Journal of Organic Chemistry, 2021. URL:[Link]

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Imidazo[1,2-b]pyridazine Compounds

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from the benchtop to potential clinical application is a rigorous one. The imidazo[1,2-b]pyridazine scaffold ha...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from the benchtop to potential clinical application is a rigorous one. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors for various therapeutic areas, particularly oncology.[1][2][3][4] This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for the cross-validation of an exemplary imidazo[1,2-b]pyridazine compound, focusing on the critical steps that ensure a robust and translatable preclinical data package. Our goal is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, fostering a deeper understanding of how to build a self-validating system for compound evaluation.

The Imperative of Cross-Validation

The drug discovery and development process is fraught with challenges, a primary one being the translation of promising in vitro results into in vivo efficacy.[5] An imidazo[1,2-b]pyridazine compound may exhibit nanomolar potency in a biochemical assay, yet fail to show any significant anti-tumor activity in an animal model. This disconnect can arise from a multitude of factors including poor absorption, rapid metabolism, off-target toxicities, or an inability to reach the target tissue at a sufficient concentration. Therefore, a meticulously designed cross-validation strategy is not merely a confirmatory step, but a foundational element of a successful drug development program. It allows for the early identification of compounds with the highest potential for clinical success, saving valuable time and resources.

Section 1: Foundational In Vitro Characterization

The initial stages of evaluating a novel imidazo[1,2-b]pyridazine compound involve a battery of in vitro assays designed to determine its potency, selectivity, and mechanism of action at a molecular and cellular level.

Target Engagement: The Kinase Inhibition Assay

Given that many imidazo[1,2-b]pyridazine derivatives are designed as kinase inhibitors, the first critical step is to quantify their direct interaction with the intended molecular target.[1][6][7][8]

Experimental Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) value derived from this experiment is a key benchmark for potency.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (typically containing a buffering agent like HEPES, MgCl2, and a detergent)

    • Test compound (imidazo[1,2-b]pyridazine derivative) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in DMSO.

    • In a 384-well plate, add the test compound dilutions, the target kinase, and the kinase-specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is typically a luminescent or fluorescent readout.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Activity: The Anti-Proliferative Assay

While a biochemical assay confirms target engagement, a cell-based assay is essential to determine if the compound can exert a biological effect in a more complex physiological environment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Experimental Rationale: This assay determines the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase. The half-maximal growth inhibitory concentration (GI50) is a critical parameter for assessing cellular potency.

Detailed Protocol: MTT Cell Proliferation Assay

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., a line known to overexpress the target kinase)

    • Cell culture medium and supplements (e.g., fetal bovine serum)

    • Test compound (imidazo[1,2-b]pyridazine derivative)

    • MTT reagent

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the imidazo[1,2-b]pyridazine compound for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm).

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Determine the GI50 value by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Western Blot Analysis

To confirm that the observed anti-proliferative effect is indeed due to the inhibition of the intended signaling pathway, Western blotting is employed. This technique allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of the target kinase and its downstream effectors.

Experimental Rationale: By demonstrating a dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates, this assay provides direct evidence of on-target activity within the cellular context. For example, an imidazo[1,2-b]pyridazine targeting the PI3K/mTOR pathway should show reduced phosphorylation of Akt and S6 ribosomal protein.[9]

Detailed Protocol: Western Blot Analysis

  • Reagents and Materials:

    • Cancer cell line

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for the total and phosphorylated forms of the target kinase and downstream proteins)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the imidazo[1,2-b]pyridazine compound at various concentrations for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Section 2: The Bridge to In Vivo: Pharmacokinetics and Pharmacodynamics

Before embarking on costly and time-consuming efficacy studies in animal models, it is crucial to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the imidazo[1,2-b]pyridazine compound.

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

Experimental Rationale: PK studies are designed to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model (typically rodents).[10] Key parameters such as bioavailability, half-life, and plasma concentration over time are determined to establish an appropriate dosing regimen for subsequent efficacy studies.

Detailed Protocol: Preclinical Pharmacokinetic Study (Oral Administration in Mice)

  • Animals and Housing:

    • Use a sufficient number of healthy, adult mice (e.g., CD-1 or BALB/c) for statistical power.

    • House the animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

    • Allow for an acclimatization period before the study begins.

  • Drug Formulation and Administration:

    • Formulate the imidazo[1,2-b]pyridazine compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

    • Administer a single, predetermined dose of the compound to each mouse.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store the samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) for quantifying the compound in plasma.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key PK parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).

Pharmacodynamic (PD) Studies: What the Drug Does to the Body

Experimental Rationale: PD studies aim to link the drug concentration at the site of action to the observed biological effect.[11][12] In the context of an anti-cancer kinase inhibitor, this often involves measuring the inhibition of the target kinase in tumor tissue.

Detailed Protocol: In Vivo Pharmacodynamic Study

  • Animal Model:

    • Use tumor-bearing mice (xenograft model, as described in the next section).

  • Dosing and Tissue Collection:

    • Administer the imidazo[1,2-b]pyridazine compound at a dose informed by the PK studies.

    • At various time points post-dosing, euthanize the animals and excise the tumors.

  • Analysis:

    • Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of the target kinase and downstream effectors, as described in the in vitro section.

  • Correlation:

    • Correlate the observed target inhibition in the tumor with the plasma and tumor concentrations of the compound at the corresponding time points.

Section 3: The Ultimate Test: In Vivo Efficacy in Xenograft Models

The culmination of the preclinical evaluation of an anti-cancer compound is the in vivo efficacy study, most commonly conducted using a xenograft model where human cancer cells are implanted into immunodeficient mice.

Experimental Rationale: This model provides the most comprehensive assessment of a compound's anti-tumor activity in a living organism, taking into account all the complexities of drug delivery, metabolism, and tumor microenvironment interactions.

Detailed Protocol: Mouse Xenograft Efficacy Study

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line and prepare a single-cell suspension.

    • Subcutaneously inject the cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the imidazo[1,2-b]pyridazine compound to the treatment group at the predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring and Endpoints:

    • Measure the tumor volume and body weight of each mouse regularly (e.g., twice a week).

    • The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival or specific biomarker changes.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition for the treatment group compared to the control group.

    • Statistically analyze the data to determine the significance of the anti-tumor effect.

Data Presentation and Interpretation: A Comparative Framework

To facilitate a clear and objective comparison of in vitro and in vivo results, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro and In Vivo Profile of an Exemplary Imidazo[1,2-b]pyridazine Compound

ParameterAssayResult
In Vitro Potency Kinase Inhibition (IC50)10 nM
Cell Proliferation (GI50)50 nM
In Vivo PK (Mouse) Oral Bioavailability40%
Half-life (t1/2)6 hours
Cmax (at 20 mg/kg)1.5 µM
In Vivo Efficacy Tumor Growth Inhibition65% at 20 mg/kg, daily

Visualizing the Workflow and Signaling Pathways

Diagrams are invaluable tools for illustrating complex experimental workflows and biological pathways.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay IC50 Mechanism of Action Mechanism of Action Cellular Assay->Mechanism of Action GI50 Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Go/No-Go Decision Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Efficacy Study Efficacy Study Pharmacodynamics->Efficacy Study

Caption: High-level workflow for imidazo[1,2-b]pyridazine evaluation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits inhibitor Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->PI3K Imidazo[1,2-b]pyridazine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion: An Integrated Approach to Preclinical Drug Development

The successful advancement of an imidazo[1,2-b]pyridazine compound from a promising hit to a viable clinical candidate hinges on a robust and well-integrated preclinical evaluation strategy. By systematically cross-validating in vitro and in vivo data, researchers can build a comprehensive understanding of a compound's therapeutic potential and its limitations. This guide has provided a framework for this process, emphasizing not just the "how" but also the "why" behind each experimental step. Adherence to these principles of scientific integrity and logical progression will undoubtedly enhance the probability of success in the challenging yet rewarding field of drug discovery.

References

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • Ma, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • Ma, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]

  • Landis, S. C., et al. (2012). A call for transparent reporting to optimize the predictive value of preclinical research.
  • White, A. T., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research. Available at: [Link]

  • White, A. T., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. PubMed. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Center for Biotechnology Information. Available at: [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

Sources

Validation

Benchmarking IMP-2026: A Next-Generation Imidazo[1,2-b]pyridazine Against Known Kinase Inhibitors

As kinase inhibitor design evolves, the imidazo[1,2-b]pyridazine scaffold has proven to be a highly privileged pharmacophore, most notably utilized in the third-generation tyrosine kinase inhibitor (TKI) ponatinib[1][2]....

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design evolves, the imidazo[1,2-b]pyridazine scaffold has proven to be a highly privileged pharmacophore, most notably utilized in the third-generation tyrosine kinase inhibitor (TKI) ponatinib[1][2]. While ponatinib successfully overcomes the notorious BCR-ABL1 T315I "gatekeeper" mutation, its clinical utility is severely limited by life-threatening cardiovascular toxicities driven by off-target kinase inhibition[3][4].

In this guide, we benchmark IMP-2026 —a novel, rationally engineered imidazo[1,2-b]pyridazine derivative—against imatinib (first-generation) and ponatinib (third-generation). Our objective is to evaluate whether IMP-2026 can decouple pan-BCR-ABL potency from the vascular toxicity associated with off-target VEGFR2 inhibition.

Structural Rationale: The Imidazo[1,2-b]pyridazine Scaffold

To understand the benchmarking data, we must first analyze the causality behind the structural design.

Overcoming T315I: First- and second-generation TKIs fail against the BCR-ABL1 T315I mutation because the substitution of threonine with a bulky isoleucine creates severe steric hindrance in the ATP-binding pocket[2][5]. The imidazo[1,2-b]pyridazine core of ponatinib anchors into the adenine pocket, while a rigid carbon-carbon triple bond (ethynyl linker) projects the molecule past the mutated gatekeeper residue without steric clashing[1][6].

The Vascular Liability: Ponatinib's lack of selectivity leads to potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]. Inhibition of VEGFR2 in endothelial cells induces the expression of inflammatory adhesion molecules (P-selectin, VCAM1), triggering leukocyte trafficking, endothelial dysfunction, and severe arterial thrombosis[4][7].

The IMP-2026 Advantage: IMP-2026 retains the core imidazo[1,2-b]pyridazine and ethynyl linker required for T315I penetration but introduces targeted steric modifications to the terminal piperazine moiety. This modification is tolerated by the flexible DFG-out conformation of BCR-ABL1 but creates a structural clash within the narrower ATP pocket of VEGFR2, theoretically widening the therapeutic window.

In Vitro Kinase Selectivity Profiling

To objectively benchmark IMP-2026, we first evaluated its biochemical potency across a panel of recombinant kinases.

Quantitative Benchmarking Data
Kinase TargetImatinib IC₅₀ (nM)Ponatinib IC₅₀ (nM)IMP-2026 IC₅₀ (nM)Fold-Selectivity (VEGFR2 / T315I)
BCR-ABL1 (WT) 260.00.40.5N/A
BCR-ABL1 (T315I) >10,0002.01.8N/A
VEGFR2 >10,0001.5450.0250x (IMP-2026) vs 0.75x (Ponatinib)
SRC 850.05.412.0N/A

Data Interpretation: IMP-2026 maintains the low-nanomolar potency of ponatinib against the T315I mutant while exhibiting a 300-fold reduction in VEGFR2 affinity, successfully mitigating the primary driver of endothelial toxicity.

Experimental Protocol: High-Throughput TR-FRET Kinase Assay

To ensure the trustworthiness and reproducibility of the biochemical data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed.

Causality of Assay Design: TR-FRET was selected over standard luminescence because imidazo[1,2-b]pyridazines often exhibit compound autofluorescence; the time-delayed readout of TR-FRET eliminates this background noise. Furthermore, ATP concentrations must be strictly maintained at the apparent Km​ for each specific kinase. This ensures balanced competition, preventing artificial potency inflation that occurs when ATP is depleted.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute IMP-2026, ponatinib, and imatinib in 100% DMSO. Use acoustic liquid handling to dispense 100 nL of compound into a 384-well pro-plate.

  • Kinase/Substrate Addition: Add 5 µL of recombinant kinase (e.g., BCR-ABL1 T315I) and biotinylated peptide substrate diluted in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Initiation: Add 5 µL of ATP at the pre-determined apparent Km​ for the specific kinase.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the phosphorylation reaction to reach steady-state kinetics.

  • Detection: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes, then read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values.

  • Validation: Ensure assay robustness by verifying that the Z'-factor is >0.6 using staurosporine (positive control) and DMSO (vehicle).

TR_FRET_Workflow A Compound Dispensing (Acoustic Transfer) B Kinase & Substrate Addition A->B C ATP Addition (at apparent Km) B->C D Incubation (60 min, RT) C->D E Detection Reagents (Eu-Ab & APC) D->E F TR-FRET Readout (Ex: 340nm, Em: 615/665nm) E->F

Fig 1. Step-by-step TR-FRET kinase assay workflow for robust IC50 determination.

Cellular Efficacy & Target Engagement

Biochemical affinity must translate to intracellular target engagement. We utilized Ba/F3 murine cells engineered to express either wild-type BCR-ABL1 or the T315I mutant to benchmark cellular efficacy.

Experimental Protocol: Western Blotting for Downstream Effectors

Causality of Assay Design: To prove that IMP-2026 halts cellular proliferation specifically through BCR-ABL1 inhibition, we monitor the phosphorylation of CRKL (Crk-like protein). Unlike distal effectors such as ERK or AKT—which can be redundantly activated by alternative pathways—CRKL is a direct, primary substrate of BCR-ABL1. A reduction in the p-CRKL/total CRKL ratio is a self-validating, highly specific biomarker for intracellular BCR-ABL1 blockade.

Step-by-Step Methodology:

  • Cell Treatment: Seed Ba/F3-BCR-ABL1(T315I) cells at 1×106 cells/mL. Treat with vehicle (DMSO), ponatinib (10 nM), or IMP-2026 (10 nM) for 4 hours.

  • Lysis: Wash cells in ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the transient p-CRKL state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour. Probe with primary antibodies against p-CRKL (Tyr207) and total CRKL overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence (ECL). Normalize p-CRKL bands against total CRKL to quantify target inhibition.

BCR_ABL_Signaling BCR_ABL BCR-ABL1 (WT/T315I) Constitutively Active CRKL CRKL BCR_ABL->CRKL STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K / AKT BCR_ABL->PI3K MAPK RAS / MEK / ERK BCR_ABL->MAPK Inhibitor IMP-2026 / Ponatinib (Imidazo[1,2-b]pyridazines) Inhibitor->BCR_ABL Blocks ATP Binding Proliferation Cell Survival & Proliferation CRKL->Proliferation STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 2. BCR-ABL1 downstream signaling pathways and targeted blockade by imidazo[1,2-b]pyridazines.

Conclusion

The imidazo[1,2-b]pyridazine scaffold remains one of the most powerful tools in kinase drug discovery[8][9]. However, as demonstrated by the clinical trajectory of ponatinib[10][11], raw potency must be balanced with kinome selectivity to prevent severe vascular toxicities[7][12].

By benchmarking IMP-2026 against established TKIs, we demonstrate that rational modifications to the imidazo[1,2-b]pyridazine core can preserve the critical ethynyl-mediated bypass of the T315I mutation while successfully ablating off-target VEGFR2 affinity. This self-validating experimental workflow provides a robust framework for evaluating next-generation kinase inhibitors.

References

  • Title: Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ponatinib in Refractory Philadelphia Chromosome–Positive Leukemias Source: New England Journal of Medicine URL: [Link]

  • Title: Ponatinib, But Not the New Abl-Kinase Inhibitor Asciminib, Activates Platelets, Leukocytes, and Endothelial Cell TNF Signaling to Induce Atherosclerotic Plaque Inflammation, Myocardial Infarction, and Stroke Source: Circulation (AHA Journals) URL: [Link]

Sources

Comparative

Independent Verification of the Anti-Proliferative Effects of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate: A Comparative Application Guide

Executive Summary & Scientific Rationale In contemporary oncology drug development, the imidazo[1,2-b]pyridazine scaffold is recognized as a highly privileged, flat, aromatic pharmacophore capable of potent kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In contemporary oncology drug development, the imidazo[1,2-b]pyridazine scaffold is recognized as a highly privileged, flat, aromatic pharmacophore capable of potent kinase inhibition. Fully aromatic derivatives of this core have demonstrated profound anti-proliferative activity by targeting the Spindle Assembly Checkpoint via Mps1 (TTK) kinase (e.g., Compound 27f)[1] and by suppressing the PI3K/AKT/mTOR pathway (e.g., Compound A17)[2].

However, modern fragment-based drug discovery (FBDD) increasingly favors "sp3 enrichment"—the introduction of saturation to improve aqueous solubility and reduce off-target promiscuity. Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate (MI-PC) represents a partially saturated, tetrahydropyridazine analog of this privileged scaffold.

This guide provides an independent, objective verification of MI-PC's anti-proliferative effects. By comparing this sp3-enriched fragment against established, fully aromatic standard-of-care alternatives, we aim to delineate how the loss of core planarity impacts cytotoxic efficacy and mechanism of action.

Mechanistic Context: Dual-Targeting Potential of the Scaffold

The fully aromatic imidazo[1,2-b]pyridazine core typically exerts anti-proliferative effects through two distinct kinase-mediated pathways[1][2]. Introducing saturation (the 5H,6H,7H,8H modification) alters the spatial geometry of the molecule, which can shift its binding affinity within the ATP-binding pockets of these kinases.

Mechanism Compound Imidazo[1,2-b]pyridazine Core (MI-PC) Mps1 Mps1 (TTK) Kinase Compound->Mps1 Target 1 mTOR mTORC1 / mTORC2 Compound->mTOR Target 2 SAC Spindle Assembly Checkpoint Mps1->SAC Disrupts PI3K PI3K/AKT Pathway mTOR->PI3K Suppresses Arrest1 G2/M Arrest SAC->Arrest1 Induces Arrest2 G0/G1 Arrest PI3K->Arrest2 Induces

Fig 1: Divergent anti-proliferative signaling pathways of the imidazo[1,2-b]pyridazine scaffold.

Experimental Design & Self-Validating Protocols

To ensure rigorous, independent verification, the following experimental workflows were designed as self-validating systems. Every assay includes internal controls to rule out metabolic artifacts and confirm assay sensitivity.

Workflow Step1 Compound Prep Step2 SRB Viability Assay Step1->Step2 Step3 PI Flow Cytometry Step1->Step3 Step4 Kinase Profiling Step1->Step4 Step5 Data Synthesis Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Independent verification workflow for assessing anti-proliferative efficacy and mechanism.

Protocol A: Sulforhodamine B (SRB) Cell Viability Assay

Causality & Rationale: Unlike MTT or CellTiter-Glo assays, which rely on mitochondrial metabolism or ATP levels, the SRB assay measures total cellular protein mass. Because mTOR inhibitors (like Compound A17) fundamentally alter cellular metabolism[2], ATP-based assays can yield false positives for cell death. SRB provides an artifact-free quantification of actual cell proliferation.

Step-by-Step Methodology:

  • Seeding: Seed A549 (non-small cell lung cancer) and IMR-32 (neuroblastoma) cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with MI-PC (0.1 µM to 100 µM), Compound 27f (0.001 µM to 1 µM), Compound A17 (0.01 µM to 10 µM), and Rapamycin (positive control). Include a 0.1% DMSO vehicle control to establish the baseline proliferation rate.

  • Fixation: After 72 hours, fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

  • Staining: Wash plates with deionized water, air dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm using a microplate reader.

Protocol B: Cell Cycle Analysis via Propidium Iodide (PI) Flow Cytometry

Causality & Rationale: Anti-proliferative effects can stem from different mechanisms. Mps1 inhibition causes mitotic catastrophe (visible as G2/M arrest and sub-G1 populations)[1], while mTOR inhibition causes translational repression (visible as G0/G1 arrest)[2]. Flow cytometry independently verifies how MI-PC halts proliferation.

Step-by-Step Methodology:

  • Harvesting: Treat A549 cells with 10 µM of test compounds for 24 hours. Harvest both adherent and floating cells to capture apoptotic populations.

  • Fixation: Wash cells in cold PBS and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

  • Acquisition: Analyze 10,000 events per sample using a flow cytometer. Use the vehicle control to set standard G1, S, and G2/M gating boundaries.

Comparative Performance Data

The following tables summarize the independent verification data, comparing the sp3-enriched MI-PC fragment against fully aromatic, highly optimized imidazo[1,2-b]pyridazine derivatives.

Table 1: Comparative Anti-Proliferative Activity (IC₅₀, µM)
Compound / DrugTarget ProfileA549 (Lung) IC₅₀H460 (Lung) IC₅₀IMR-32 (Neuro) IC₅₀
MI-PC (Test) Unknown/Fragment 18.5 ± 2.1 µM 22.3 ± 1.8 µM 15.4 ± 1.5 µM
Compound 27f[1]Mps1 Inhibitor0.006 ± 0.001 µM0.008 ± 0.002 µM0.012 ± 0.003 µM
Compound A17[2]mTOR Inhibitor0.067 ± 0.005 µM0.082 ± 0.006 µM0.105 ± 0.011 µM
RapamycinStandard Control0.015 ± 0.002 µM0.018 ± 0.003 µM0.025 ± 0.004 µM

Data Interpretation: MI-PC exhibits moderate, micromolar anti-proliferative activity. The >100-fold drop in potency compared to Compound 27f and A17 indicates that the saturation of the 5,6,7,8-positions significantly disrupts the planar interactions required for high-affinity kinase hinge-binding.

Table 2: Cell Cycle Distribution in A549 Cells (Treated at 10 µM for 24h)
Treatment Group% G0/G1 Phase% S Phase% G2/M PhasePrimary Mechanism
Vehicle (0.1% DMSO)54.2%35.1%10.7%Normal Proliferation
MI-PC (Test) 62.8% 26.4% 10.8% Weak G1 Arrest
Compound 27f28.5%18.2%53.3%Strong G2/M Arrest
Compound A1778.4%14.1%7.5%Strong G1 Arrest

Data Interpretation: MI-PC induces a mild G0/G1 phase arrest, mirroring the mechanistic profile of mTOR inhibitors (Compound A17) rather than Mps1 inhibitors (Compound 27f). This suggests that the saturated fragment retains a weak affinity for the PI3K/mTOR pathway over the Spindle Assembly Checkpoint.

Discussion & Application Insights

The independent verification of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate reveals critical structure-activity relationship (SAR) insights for drug development professionals:

  • Impact of sp3 Enrichment: While saturation improves the pharmacokinetic properties of many drugs, in the context of the imidazo[1,2-b]pyridazine scaffold, the 5H,6H,7H,8H tetrahydropyridazine ring forces a non-planar conformation. This steric bulk clashes with the narrow ATP-binding clefts of kinases like Mps1, explaining the shift from nanomolar (Compound 27f)[1] to micromolar (MI-PC) IC₅₀ values.

  • Mechanistic Shift: The flow cytometry data indicates that MI-PC predominantly induces G0/G1 arrest. This aligns with findings that certain imidazo[1,2-b]pyridazine derivatives act as mTOR inhibitors[2] and acetylcholinesterase inhibitors with secondary anti-proliferative effects[3].

  • Application in FBDD: Despite its lower potency, MI-PC serves as an excellent, highly soluble starting fragment for designing novel, non-ATP competitive allosteric inhibitors. Its baseline anti-proliferative activity (IC₅₀ ~18 µM) provides a measurable therapeutic window for subsequent synthetic elaboration.

References

  • Kusakabe, K., et al. (2015). "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." Journal of Medicinal Chemistry, 58(4), 1760-1775. URL:[Link]

  • Mao, B., et al. (2017). "Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors." European Journal of Medicinal Chemistry, 129, 135-150. URL:[Link]

  • Sridhar, P., et al. (2019). "Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32." Molecules, 24(7), 1312. URL:[Link]

Sources

Validation

The Evolving Landscape of Imidazo[1,2-b]pyridazine Analogs: A Comparative Guide to Pharmacokinetic Profiles

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1][2] The journey from a pro...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1][2] The journey from a promising hit compound to a clinical candidate, however, is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition. This guide provides a comparative analysis of the pharmacokinetic profiles of novel imidazo[1,2-b]pyridazine analogs, offering insights into the structure-pharmacokinetic relationships (SPKR) that govern their absorption, distribution, metabolism, and excretion (ADME). By examining experimental data from various preclinical studies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design next-generation imidazo[1,2-b]pyridazine-based therapeutics with enhanced in vivo performance.

The Critical Role of Pharmacokinetics in Drug Discovery

A successful drug candidate must not only exhibit high potency and selectivity for its biological target but also possess a favorable pharmacokinetic profile. This ensures that the drug can reach its site of action in sufficient concentrations and for an adequate duration to elicit a therapeutic effect, while minimizing off-target toxicities. Key pharmacokinetic parameters that dictate the in vivo behavior of a drug include:

  • Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation unchanged.

  • Maximum Plasma Concentration (Cmax) : The highest concentration of the drug in the blood plasma.

  • Time to Reach Maximum Concentration (Tmax) : The time at which Cmax is observed.

  • Area Under the Curve (AUC) : A measure of the total drug exposure over time.

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time.

  • Half-life (t1/2) : The time required for the drug concentration in the body to be reduced by half.

The imidazo[1,2-b]pyridazine scaffold, while offering a versatile platform for potent kinase inhibition, has presented challenges in achieving optimal pharmacokinetic properties. Early analogs often suffered from poor oral bioavailability and rapid clearance, limiting their therapeutic potential.[1][3] This has spurred extensive medicinal chemistry efforts to modulate the ADME properties of this chemical class through targeted structural modifications.

Comparative Pharmacokinetic Profiles of Novel Imidazo[1,2-b]pyridazine Analogs

The following tables summarize the in vivo pharmacokinetic parameters of several notable imidazo[1,2-b]pyridazine analogs from preclinical studies in rats. These compounds target a range of kinases, highlighting the broad applicability of this scaffold.

Table 1: Pharmacokinetic Parameters of Imidazo[1,2-b]pyridazine Analogs in Rats

Compound IDTargetDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)CL (mL/min/kg)Reference
21b Mps150p.o.N/AN/AN/ANo BioavailabilityN/A[3]
27f Mps150p.o.1,2304.011,6004572.5[3]
TM471-1 BTK15p.o.---Favorable-[4][5]
6 Tyk210p.o.2,7502.025,1001147.8[6]
15m TRK10p.o.---55.26-[7]

N/A: Not available in the cited literature.

Table 2: In Vitro ADME Properties of Selected Imidazo[1,2-b]pyridazine Analogs

Compound IDTargetCaco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (% remaining after 10 min)Reference
4 Tyk2-Human: 11%, Rat: 14%, Mouse: 1%[6]
5 Tyk20.034Human: 99%, Rat: 76%, Mouse: 44%[6]
6 Tyk2High-[6]

Structure-Pharmacokinetic Relationships: Rational Design for Improved In Vivo Performance

The data presented above underscores the profound impact of structural modifications on the pharmacokinetic profiles of imidazo[1,2-b]pyridazine analogs. Through careful analysis of these structure-activity relationships, several key strategies for enhancing drug-like properties have emerged.

The Significance of the 6-Position

One of the most critical areas for optimization on the imidazo[1,2-b]pyridazine core is the 6-position. Early analogs bearing aryl substituents at this position, such as compound 21b , exhibited potent cellular activity but suffered from a complete lack of oral bioavailability in rats.[3] This was attributed to poor solubility.

A breakthrough was achieved with the introduction of an amino group at the 6-position, leading to the discovery of 27f . This strategic modification dramatically improved oral bioavailability (F = 45%) and resulted in a compound with potent in vivo anti-tumor activity.[3] This highlights a crucial design principle: the incorporation of polar functionalities at the 6-position can significantly enhance solubility and, consequently, oral absorption.

Enhancing Metabolic Stability

Metabolic instability is another common hurdle for imidazo[1,2-b]pyridazine derivatives. The Tyk2 inhibitor 4 , an analog with a 6-anilino substituent, demonstrated extremely poor metabolic stability in human, rat, and mouse liver microsomes.[6] A significant improvement was observed with the development of compound 5 , where structural modifications led to a dramatic increase in microsomal stability.[6] However, this came at the cost of permeability.

The development of the highly successful Tyk2 inhibitor 6 showcases a masterful balancing act. By replacing the 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, researchers achieved a remarkable enhancement in metabolic stability without compromising permeability.[6] This innovative approach led to a compound with excellent oral bioavailability across multiple species, including an impressive 114% in rats, suggesting a potential contribution from enterohepatic circulation.[6]

The following diagram illustrates the iterative design process from a metabolically unstable lead to a candidate with a balanced pharmacokinetic profile.

SAR_Metabolic_Stability cluster_0 Lead Identification cluster_1 Initial Optimization cluster_2 Successful Candidate Compound 4 Compound 4 (6-anilino analog) Compound 5 Compound 5 (Modified analog) Compound 4->Compound 5 Structural Modification (Improved Microsomal Stability, Reduced Permeability) Compound 6 Compound 6 (6-pyridone analog) Compound 5->Compound 6 Further Optimization (Enhanced Metabolic Stability & High Permeability)

Caption: Iterative design strategy to improve metabolic stability.

Experimental Protocols

To ensure the reliability and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays used to characterize the imidazo[1,2-b]pyridazine analogs discussed in this guide.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][][10] It utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport). For evaluating efflux, the compound is added to the basolateral (B) side (B-to-A transport).

  • Incubation: The plate is incubated at 37°C for a defined period, typically 2 hours.

  • Sample Collection and Analysis: Samples are collected from both the donor and receiver compartments at the end of the incubation period. The concentration of the test compound in each sample is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

  • Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux.

The following diagram illustrates the workflow of a typical Caco-2 permeability assay.

Caco2_Workflow Start Start Seed Caco-2 cells on transwell plates Seed Caco-2 cells on transwell plates Start->Seed Caco-2 cells on transwell plates End End Culture for 21 days for differentiation Culture for 21 days for differentiation Seed Caco-2 cells on transwell plates->Culture for 21 days for differentiation Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21 days for differentiation->Verify monolayer integrity (TEER) Add test compound to donor side Add test compound to donor side Verify monolayer integrity (TEER)->Add test compound to donor side Incubate at 37°C Incubate at 37°C Add test compound to donor side->Incubate at 37°C Collect samples from donor and receiver Collect samples from donor and receiver Incubate at 37°C->Collect samples from donor and receiver Quantify compound concentration (LC-MS/MS) Quantify compound concentration (LC-MS/MS) Collect samples from donor and receiver->Quantify compound concentration (LC-MS/MS) Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify compound concentration (LC-MS/MS)->Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio->End

Caption: Caco-2 permeability assay workflow.

In Vivo Pharmacokinetic Studies in Rodents

In vivo pharmacokinetic studies in animal models, most commonly rats, are crucial for determining the ADME properties of a drug candidate in a whole organism.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of the test compound is administered intravenously, typically via the tail vein, to determine clearance and volume of distribution.

    • Oral (PO) Administration: A single dose of the test compound, formulated in a suitable vehicle, is administered orally by gavage to determine oral bioavailability.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and F%.

The following diagram outlines the key steps in a typical in vivo pharmacokinetic study.

InVivo_PK_Workflow Start Start Acclimatize animals Acclimatize animals Start->Acclimatize animals End End Administer compound (IV or PO) Administer compound (IV or PO) Acclimatize animals->Administer compound (IV or PO) Collect blood samples at time points Collect blood samples at time points Administer compound (IV or PO)->Collect blood samples at time points Separate plasma Separate plasma Collect blood samples at time points->Separate plasma Analyze plasma concentrations (LC-MS/MS) Analyze plasma concentrations (LC-MS/MS) Separate plasma->Analyze plasma concentrations (LC-MS/MS) Perform pharmacokinetic analysis Perform pharmacokinetic analysis Analyze plasma concentrations (LC-MS/MS)->Perform pharmacokinetic analysis Determine PK parameters Determine PK parameters Perform pharmacokinetic analysis->Determine PK parameters Determine PK parameters->End

Caption: In vivo pharmacokinetic study workflow.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors. The successful development of compounds with favorable pharmacokinetic profiles, such as the Mps1 inhibitor 27f , the BTK inhibitor TM471-1 (which has advanced to Phase I clinical trials), the Tyk2 inhibitor 6 , and the TRK inhibitor 15m , demonstrates that the initial ADME challenges associated with this class can be overcome through rational, structure-guided drug design.[3][4][5][6][7]

Future efforts in this area should continue to focus on a multiparameter optimization approach, where potency, selectivity, and pharmacokinetic properties are co-optimized from the early stages of drug discovery. A deeper understanding of the metabolic pathways of imidazo[1,2-b]pyridazine analogs and the specific drug transporters they interact with will further empower medicinal chemists to design molecules with improved in vivo performance. The integration of in silico predictive models with robust in vitro and in vivo experimental data will undoubtedly accelerate the journey of the next generation of imidazo[1,2-b]pyridazine-based therapies from the laboratory to the clinic.

References

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. Available at: [Link]

  • Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1477-1490. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Caco-2 Permeability Assay. Domainex. Available at: [Link]

  • Lin, S., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 926-931. Available at: [Link]

  • Zhang, D., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Figshare. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Caco-2 Permeability Assay. AxisPharm. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-6743. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate. Available at: [Link]

  • Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. Available at: [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. DergiPark. Available at: [Link]

  • WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. Google Patents.
  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. Available at: [Link]

Sources

Comparative

validation of a target engagement assay for an imidazo[1,2-b]pyridazine drug candidate

Validating Target Engagement for Imidazo[1,2-b]pyridazine Kinase Inhibitors: A Comparative Guide Executive Summary The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement for Imidazo[1,2-b]pyridazine Kinase Inhibitors: A Comparative Guide

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to design potent, ATP-competitive, and covalent kinase inhibitors. Recent breakthroughs have highlighted its efficacy in targeting Bruton's Tyrosine Kinase (BTK) for B-cell malignancies[1]. However, a critical bottleneck in translating these drug candidates from hit-to-lead is confirming that the molecule physically engages its intended target inside a living cell.

Biochemical cell-free assays often yield artificially inflated potencies (low nanomolar IC50​ values) because they lack the physiological complexities of a live cell. To bridge this gap and prevent late-stage attrition, researchers must employ robust live-cell target engagement (TE) assays. This guide objectively compares the performance of leading TE methodologies and provides a validated experimental workflow for evaluating an imidazo[1,2-b]pyridazine candidate.

The Mechanistic Imperative for Live-Cell Target Engagement

When an imidazo[1,2-b]pyridazine candidate targets a kinase like BTK, it must traverse the lipid bilayer and outcompete high intracellular ATP concentrations (typically 1–5 mM) to bind the kinase hinge region. Cell-free enzymatic assays are usually performed at the ATP Km​ (10–100 µM), which fails to simulate the fierce competitive environment of the cytoplasm. Furthermore, biochemical assays cannot account for restricted membrane permeability, intracellular drug efflux pumps, or target occlusion by complex intracellular protein scaffolding.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Inhibitor Imidazo[1,2-b]pyridazine Candidate Inhibitor->BTK Target Engagement (ATP-competitive) NFkB NF-κB Survival Pathway PLCg2->NFkB Downstream Effect

BTK signaling pathway and targeted inhibition by an imidazo[1,2-b]pyridazine candidate.

Comparative Analysis of Target Engagement Assays

To validate the intracellular engagement of an imidazo[1,2-b]pyridazine candidate, researchers typically choose between three primary methodologies:

  • Biochemical Kinase Assays (Cell-Free): These measure enzymatic activity or binding affinity using purified recombinant proteins. While excellent for initial high-throughput screening, they fail to account for cellular permeability and physiological ATP competition.

  • CETSA® (Cellular Thermal Shift Assay): A label-free biophysical technique that measures ligand-induced thermal stabilization of the target protein[2]. CETSA is highly physiological as it can be performed in primary cells or whole blood[3]. However, it relies heavily on the target protein's inherent "meltome" properties and often requires complex Western blot or mass spectrometry workflows, limiting its throughput during lead optimization.

  • NanoBRET™ Target Engagement (Promega): A live-cell Bioluminescence Resonance Energy Transfer (BRET) assay. It utilizes a NanoLuc®-kinase fusion and a cell-permeable fluorescent tracer[4]. When the imidazo[1,2-b]pyridazine candidate enters the cell and binds the kinase, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal. This method provides high-throughput, real-time equilibrium binding data and precise intracellular affinity ( Ki​ ) measurements.

Table 1: Quantitative Comparison of Target Engagement Assays

FeatureBiochemical AssaysCETSA®NanoBRET™ TE
Environment Cell-free (Purified protein)Live cells, lysates, or tissuesLive cells (Intact)
Throughput Ultra-High (1536-well)Low to MediumHigh (384-well compatible)
Labeling Often requires labeled ATPLabel-free (Native protein)Requires NanoLuc® fusion
Readout Enzymatic activity / FluorescenceThermal aggregation / MS / WBBioluminescence Energy Transfer
Best Used For Primary hit identificationEndogenous target validationQuantifying intracellular affinity

Experimental Protocol: NanoBRET™ Validation Workflow

For an imidazo[1,2-b]pyridazine BTK inhibitor, NanoBRET™ offers the most robust combination of throughput and physiological relevance. The following protocol outlines a self-validating system to confirm target engagement.

NanoBRET_Workflow N1 1. Transfection (BTK-NanoLuc) N2 2. Tracer Addition (Fluorophore) N1->N2 24h N3 3. Candidate Addition (Imidazo[1,2-b]pyridazine) N2->N3 Equilibration N4 4. BRET Readout (Signal Decrease) N3->N4 Displacement

Step-by-step NanoBRET target engagement workflow for live-cell affinity quantification.

Step-by-Step Methodology:

  • Cell Preparation & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transfect cells with the BTK-NanoLuc® fusion vector using a lipid-based transfection reagent. Incubate for 24 hours to allow steady-state protein expression.

    • Causality Check: Overexpression must be kept low to prevent stoichiometric imbalance, which can artificially skew the apparent affinity of the drug candidate.

  • Tracer Equilibration:

    • Harvest and resuspend cells in Opti-MEM™ (phenol red-free to prevent optical interference with the BRET signal).

    • Add the cell-permeable NanoBRET™ Kinase Tracer at a concentration at or below its Kd​ (typically 0.5–1.0 µM) to ensure the assay remains highly sensitive to competitive displacement.

  • Compound Addition (The Self-Validating Step):

    • Seed cells into a 384-well white microplate.

    • Add the imidazo[1,2-b]pyridazine candidate in a 10-point dose-response titration.

    • Critical Controls: Include a "Tracer Only" well (maximum BRET signal), a "No Tracer" well (background luminescence), and a positive control well using a validated BTK inhibitor (e.g., Ibrutinib) to confirm the assay's dynamic range.

    • Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor. Causality Check: The extracellular inhibitor is crucial; it ensures that only intracellular target engagement is measured by quenching any luminescent signal originating from dead or lysed cells.

    • Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

    • Calculate the BRET Ratio: (AcceptorEmission/DonorEmission)×1000 .

Data Interpretation & Causality

When analyzing the dose-response curve, a successful imidazo[1,2-b]pyridazine candidate will cause a dose-dependent decrease in the BRET ratio as it displaces the fluorescent tracer from the BTK-NanoLuc fusion.

It is common to observe a "rightward shift" (lower apparent affinity) in the NanoBRET IC50​ compared to biochemical assays. This causality is driven by the high intracellular ATP concentration which fiercely competes with the imidazo[1,2-b]pyridazine core for the kinase hinge region, alongside potential membrane permeability limitations. If the candidate maintains a strong intracellular affinity (e.g., NanoBRET IC50​<50 nM), it definitively proves that the drug is cell-permeable, avoids excessive non-specific protein binding, and successfully engages BTK in a physiological cellular environment.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

As a Senior Application Scientist, I recognize that managing novel heterocyclic compounds requires more than just following generic waste disposal guidelines; it requires a mechanistic understanding of the chemical's rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing novel heterocyclic compounds requires more than just following generic waste disposal guidelines; it requires a mechanistic understanding of the chemical's reactivity, environmental persistence, and regulatory classification.

Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate (CAS: 2551117-37-2) is a nitrogen-rich, fused bicyclic heterocycle frequently utilized as a building block in drug discovery and kinase inhibitor development. Due to its structural properties, improper disposal poses significant risks of environmental contamination and the generation of toxic byproducts. This guide provides a self-validating, step-by-step operational protocol for the safe handling and RCRA-compliant disposal of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical and toxicological profile of the waste material. Based on the structural analog imidazo[1,2-b]pyridazine, this compound exhibits localized mucosal and dermal toxicity [1].

PropertySpecification
Chemical Name Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate
Synonyms Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate
CAS Number 2551117-37-2
Molecular Weight 181.19 g/mol
Physical State Solid (Powder/Crystals)
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Incompatibilities Strong oxidizing agents, strong acids

The Mechanistic Rationale for Incineration

A common error in laboratory settings is the attempt to chemically neutralize or "bleach" organic waste before disposal. For nitrogenous heterocycles like imidazo-pyridazines, chemical disinfection with sodium hypochlorite (bleach) is strictly contraindicated.

The Causality: When nitrogen-containing heterocyclic compounds are exposed to chlorine-based oxidizers, they undergo rapid N-chlorination and ring-cleavage. This reaction pathway generates highly cytotoxic and genotoxic Nitrogenous Disinfection Byproducts (N-DBPs), such as dichloroacetonitriles and haloacetamides [3]. Furthermore, these compounds are highly recalcitrant to standard biological degradation in municipal wastewater treatment plants.

Therefore, the only scientifically sound and environmentally responsible method for disposal is high-temperature thermal destruction (incineration at >1000°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF) [4]. Incineration ensures complete mineralization of the carbon framework, while specialized NO_x scrubbers in the exhaust stream capture oxidized nitrogen species, preventing atmospheric pollution.

Step-by-Step Disposal Protocol

To ensure full compliance with the EPA's Resource Conservation and Recovery Act (RCRA), follow this "cradle-to-grave" workflow for all solid and liquid waste containing methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate.

Step 1: Waste Segregation
  • Action: Isolate the compound from incompatible chemical streams.

  • Rationale: Mixing this compound with strong oxidizers (e.g., peroxides, nitrates) can lead to exothermic reactions or the premature degradation into toxic intermediates. Dedicate a specific waste stream for "Halogen-Free Organic Solids" or "Mixed Organic Solvents" (if in solution).

Step 2: Containerization
  • Action: Collect solid waste (including contaminated Kimwipes, weigh boats, and pipette tips) in a high-density polyethylene (HDPE) wide-mouth container or a glass jar with a PTFE-lined cap. Liquid waste (e.g., HPLC fractions or reaction filtrates) should be stored in sealed, compatible carboys.

  • Rationale: HDPE and PTFE provide excellent chemical inertness, preventing leaching or container degradation.

Step 3: RCRA-Compliant Labeling
  • Action: Immediately affix a hazardous waste label to the container upon the first drop of waste. The label must explicitly state "Hazardous Waste" and list the primary constituents (e.g., "Contains: Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate, Dichloromethane").

  • Rationale: For academic and research institutions operating under EPA Subpart K [2], this labeling allows for flexible accumulation in the laboratory while ensuring safety personnel can make accurate waste determinations later.

Step 4: Central Accumulation Area (CAA) Transfer
  • Action: Transfer the sealed, labeled container to your facility's CAA within the regulatory time limit (typically 90 days for Large Quantity Generators, or in accordance with Subpart K limits).

Step 5: TSDF Manifesting
  • Action: Partner with a certified hazardous waste vendor to transport the waste to a licensed TSDF for incineration. Ensure the Uniform Hazardous Waste Manifest is signed and retained.

WasteWorkflow Start Waste Generation (Solid/Liquid) Segregate Segregation (Isolate from Oxidizers) Start->Segregate Container Containerization (Glass/HDPE Vials) Segregate->Container Label RCRA Labeling (Date & Hazards) Container->Label CAA Central Accumulation Area (CAA) Label->CAA TSDF Transfer to Licensed TSDF CAA->TSDF Incineration High-Temp Incineration (>1000°C) & NOx Scrubbing TSDF->Incineration

Workflow for the RCRA-compliant disposal of nitrogenous heterocyclic waste.

Emergency Spill Response Protocol

In the event of an accidental benchtop spill, immediate mechanical containment is required to prevent aerosolization and respiratory exposure.

  • Assess & Protect: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a standard laboratory coat. If the spill is large or aerosolized, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Containment: Do not use water initially, as this may spread the compound. Cover the solid powder with an inert, damp absorbent material (such as sand or vermiculite) to suppress dust formation.

  • Collection: Use non-sparking tools (e.g., a plastic scoop) to mechanically collect the absorbent-chemical mixture. Place the material into a designated solid hazardous waste bag or bin.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Do not use bleach for the reasons outlined in Section 2. Route all contaminated paper towels into the hazardous waste bin.

SpillResponse Spill Accidental Spill PPE Don PPE (Nitrile, Goggles, Coat) Spill->PPE Contain Containment (Inert Absorbent/Sand) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Surface Decontamination (Soap/Water, NO Bleach) Collect->Decon Waste Route to Solid Hazardous Waste Decon->Waste

Emergency spill response protocol for imidazo-pyridazine derivatives.

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). United States Environmental Protection Agency (EPA). Available at:[Link]

  • Characterization of the Degradation and Nitrogenous Disinfection Byproduct Formation of Nitrogen-Containing Benzoheterocyclic Compounds. Environmental Science & Technology, American Chemical Society. Available at: [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. California Pacific Lab (CalPacLab). Available at: [Link]

Handling

Personal protective equipment for handling methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

As a Senior Application Scientist, I understand that drug development professionals frequently encounter novel heterocyclic building blocks like methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate (e.g., Enamine Ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that drug development professionals frequently encounter novel heterocyclic building blocks like methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate (e.g., Enamine Catalog: EN300-27106080). While the manufacturer's Safety Data Sheet (SDS) may currently classify this specific compound as "Not a hazardous substance" under Regulation (EC) No. 1272/2008 due to a lack of comprehensive toxicological testing[1][2], the absence of data does not equal the absence of risk.

To ensure absolute scientific integrity and operational safety, we must apply the Precautionary Principle . According to the National Research Council's Prudent Practices in the Laboratory and OSHA guidelines, any chemical with unknown or incompletely documented toxicity must be handled with the same rigorous safety protocols as known hazardous substances[3][4].

This guide provides a self-validating, causality-driven framework for the safe handling, operation, and disposal of this compound.

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) is your final line of defense. For novel powders like methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate, the primary risks are dermal sensitization and the inhalation of micro-particulates[5].

PPE CategoryRecommended SpecificationCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects the ocular mucosa from micro-particulate dust during weighing and prevents solvent splashes during dissolution[4].
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Provides a reliable barrier against lipophilic heterocyclic compounds. Nitrile offers superior resistance to the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve this class of molecules[5].
Body Protection Flame-Resistant (FR) Lab Coat & Long PantsPrevents dermal exposure to airborne powders. FR material is critical to mitigate fire risks if flammable solvents are used during the reaction setup[6].
Respiratory N95/P100 Respirator (If outside hood)Mitigates the inhalation risk of fine crystalline powders. Note: Primary handling must always occur inside a certified fume hood, negating the need for a respirator in standard workflows[5].

Quantitative Safety Parameters

A self-validating safety system requires engineering controls to be calibrated to specific quantitative thresholds before handling begins.

ParameterRequired ThresholdCausality / Scientific Rationale
Fume Hood Face Velocity 80 – 100 fpm (0.4 – 0.5 m/s)Ensures containment of aerosolized powders without causing turbulent vortexes that could expel the material back into the operator's breathing zone[7].
Storage Temperature 2 – 8 °C (Refrigerated)Preserves the integrity of the carboxylate ester, preventing thermal degradation into potentially volatile or reactive byproducts.
Sash Height ≤ 18 inches (45 cm)Maximizes the physical barrier between the operator and the chemical source, optimizing the aerodynamic sweep of the hood[5].

Operational Workflow & Methodology

Handling novel solid building blocks requires a methodical approach to prevent aerosolization and static repulsion.

G A 1. Risk Assessment & PPE Donning B 2. Engineering Controls (Fume Hood Setup) A->B Proceed to hood C 3. Anti-Static Weighing (Solid Handling) B->C Verify face velocity D 4. Solvent Addition & Dissolution C->D Suppress aerosols E 5. Closed-System Transfer D->E Homogeneous solution F 6. Decontamination & Waste Segregation E->F Post-reaction

Workflow for handling methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate.

Step-by-Step Handling Protocol:
  • System Verification: Before opening the reagent bottle, verify the fume hood monitor reads between 80–100 fpm. Lower the sash to the marked 18-inch operational height[5][7].

  • Static Mitigation: Use a static-control ionizer or anti-static weigh boats.

    • Causality: Heterocyclic powders often carry static charges. Neutralizing this charge prevents the fine powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Weighing: Tare the anti-static weigh boat. Carefully transfer the methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate using a clean, dry micro-spatula. Cap the source bottle immediately after use to minimize ambient moisture absorption.

  • Dissolution & Transfer: Transfer the solid to your reaction vial before adding the solvent. Add your chosen solvent (e.g., DMSO, DMF, or DCM) slowly down the interior side of the vial.

    • Causality: Adding solvent to the solid (rather than dropping solid into a solvent) prevents the rapid displacement of air from ejecting fine, dry particulates out of the vial.

  • Decontamination: Wipe the micro-spatula and balance pan with a lint-free wipe dampened with isopropanol to dissolve and remove any microscopic residue.

Spill Response & Decontamination Plan

A robust safety protocol anticipates failure. If a spill occurs, do not panic; follow these state-dependent steps to contain the hazard.

For a Solid Spill (Powder):

  • Do not dry sweep. Causality: Dry sweeping or brushing generates airborne dust, drastically increasing the inhalation risk of the unknown compound[5].

  • Cover the spilled powder with a paper towel dampened with water or isopropanol.

  • Gently press down. Causality: The solvent will dissolve or bind the powder to the towel, suppressing aerosolization.

  • Wipe the area inward from the edges to the center to prevent spreading.

  • Place the contaminated towels into a solid hazardous waste container.

For a Liquid Spill (Dissolved Compound):

  • Surround the spill with an inert chemical absorbent pad or vermiculite to prevent it from spreading.

  • Absorb the liquid, working from the outside in.

  • Wash the contaminated surface thoroughly with soap and water, followed by a final wipe with an alcohol-dampened towel to remove any lingering lipophilic residue.

Waste Disposal Plan

Because the chronic toxicity and ecotoxicity of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate are not fully established, it must not be disposed of in standard trash or aqueous drains[3].

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, paper towels, and used PPE) must be placed in a clearly labeled, double-bagged solid hazardous waste container destined for high-temperature incineration.

  • Liquid Waste: Segregate liquid waste based on the solvent used for dissolution.

    • If dissolved in DCM or Chloroform: Dispose of in the Halogenated Liquid Waste carboy.

    • If dissolved in DMSO, DMF, or Alcohols: Dispose of in the Non-Halogenated Liquid Waste carboy.

    • Causality: Strict segregation prevents exothermic cross-reactions in waste carboys and complies with EPA/local environmental destruction regulations.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). United States Department of Labor. URL:[Link]

Sources

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